(S)-Butaprost free acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYNQYXOKJDXAV-ZHIWTBQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Butaprost Free Acid: A Technical Guide to its Mechanism of Action
(S)-Butaprost free acid is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This technical guide provides an in-depth overview of its mechanism of action, drawing upon key experimental findings to elucidate its role in various physiological processes. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: EP2 Receptor Activation
This compound, a structural analog of PGE2, exerts its biological effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR).[1][2] This selectivity is a key feature, with significantly less activity at other prostanoid receptors such as EP1, EP3, and EP4.[3][4] The binding affinity of butaprost for the murine EP2 receptor has been quantified with a Ki of 2.4 μM and an EC50 of 33 nM.[3][4]
Activation of the EP2 receptor by (S)-Butaprost initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, mediating a wide range of cellular responses.[5][6]
However, research indicates that the signaling pathways downstream of EP2 activation are more complex and can be cell-type specific. Evidence suggests the involvement of cAMP-independent pathways, including the Exchange protein activated by cAMP (Epac) and the hampering of TGF-β/Smad signaling.[5][6][7]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for Butaprost's interaction with the EP2 receptor.
| Parameter | Value | Species/System | Reference |
| Ki | 2.4 μM | Murine EP2 receptor | [3][4] |
| EC50 | 33 nM | Murine EP2 receptor | [4] |
| EC50 | 106 nM | Inhibition of chemotaxis |
Signaling Pathways
The activation of the EP2 receptor by (S)-Butaprost can trigger multiple downstream signaling cascades.
Canonical cAMP/PKA Pathway
The primary signaling pathway initiated by (S)-Butaprost is the Gαs-cAMP-PKA axis. This pathway is central to many of the physiological effects of EP2 activation, including smooth muscle relaxation and modulation of inflammation.[6]
TGF-β/Smad Signaling Interference
In the context of renal fibrosis, butaprost has been shown to attenuate the pro-fibrotic effects of TGF-β.[3][5] This is achieved by interfering with the TGF-β/Smad signaling pathway, specifically by reducing Smad2 phosphorylation.[3][4][5] This action appears to be independent of the cAMP/PKA pathway.[5]
Epac Signaling Pathway in Microglia
In microglia, the activation of the EP2 receptor by butaprost leads to the modulation of inflammatory responses primarily through the Epac signaling pathway, rather than the PKA pathway.[7] This highlights a cell-specific divergence in downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in key studies investigating the mechanism of action of (S)-Butaprost.
Uveoscleral Outflow in Cynomolgus Monkeys
This protocol was designed to determine the effect of butaprost on intraocular pressure (IOP) and aqueous humor dynamics.[8][9]
-
Animal Model: Ocular normotensive and laser-induced glaucomatous cynomolgus monkeys.[8]
-
Drug Administration: Topical application of butaprost (0.1%).[8][9]
-
Aqueous Humor Flow Determination: Measured by fluorophotometry.[8][9]
-
Total Outflow Facility Measurement: Determined by the two-level, constant-pressure perfusion method.[8][9]
-
Uveoscleral Outflow Measurement: Determined by perfusion of FITC-labeled dextran (B179266) through the anterior chamber.[8][9]
-
Morphological Studies: Conducted after long-term treatment, with tissue fixation by transcardial perfusion with paraformaldehyde and immersion fixation of the globe.[8][9]
Renal Fibrosis in Unilateral Ureteral Obstruction (UUO) Mouse Model
This protocol was used to investigate the anti-fibrotic effects of butaprost in a mouse model of chronic kidney disease.[3][5]
-
Animal Model: Mice that underwent unilateral ureteral obstruction (UUO) surgery.[3][5]
-
Drug Administration: Intraperitoneal injection of butaprost (4 mg/kg/day) twice daily for 7 days.[4][5]
-
In Vitro Model: Madin-Darby Canine Kidney (MDCK) cells and human precision-cut kidney slices.[3][5]
-
Treatment: Butaprost (50 μM) was used to treat MDCK cells and human kidney slices exposed to TGF-β.[4][5]
-
Fibrogenesis Evaluation: Assessed at the gene and protein level by qPCR and Western blotting for markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen 1A1.[3][5]
-
Signaling Pathway Analysis: Western blotting was used to measure Smad2 phosphorylation.[3][4][5]
Mast Cell Degranulation Assay
This in vitro and in vivo protocol was employed to assess the inhibitory effect of butaprost on mast cell activity.[10]
-
In Vitro Model: Peritoneal-derived mast cells (PDMCs) from mice expressing human FcεRI and wild-type mice, and C57.1 murine mast cells.[10]
-
Stimulation: Antigen-induced degranulation following sensitization with IgE.[10]
-
Treatment: Increasing concentrations of butaprost.[10]
-
Degranulation Measurement: Assessed by measuring the release of β-hexosaminidase.[10]
-
In Vivo Model: Passive cutaneous anaphylaxis (PCA) in mice.[10]
-
Drug Administration: Co-incubation of butaprost with chimeric hIgE anti-NP during intradermal sensitization, followed by an intravenous injection of butaprost before antigen challenge.[10]
Conclusion
This compound is a selective EP2 receptor agonist that activates a range of intracellular signaling pathways. While the canonical Gαs-cAMP-PKA pathway is a primary mechanism, evidence clearly demonstrates the importance of alternative pathways, including the inhibition of TGF-β/Smad signaling and the activation of Epac, in a cell- and context-dependent manner. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of targeting the EP2 receptor with agonists like this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm.emory.edu [pharm.emory.edu]
- 7. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Butaprost Free Acid: A Technical Guide for Researchers
(S)-Butaprost free acid is a potent and highly selective synthetic agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2. [1][2] As a structural analog of PGE2, it is a critical tool for investigating the diverse physiological and pathophysiological roles of the EP2 receptor, which is implicated in inflammation, immune modulation, cancer, and neuroprotection.[3][4] This guide provides an in-depth overview of its chemical properties, structure, signaling mechanisms, and key experimental protocols for its use in research.
Core Chemical Properties and Structure
This compound is the active carboxylic acid form, which generally exhibits a higher binding affinity for prostanoid receptors compared to its ester prodrug, butaprost.[4] Its chemical identity and physical properties are summarized below.
| Identifier/Property | Value |
| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid |
| Synonyms | 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid |
| CAS Number | 433219-55-7 |
| Molecular Formula | C₂₃H₃₈O₅ |
| Molecular Weight | 394.54 g/mol |
| SMILES | O=C(O)CCCCCC[C@@H]1--INVALID-LINK--C2(CCC)CCC2">C@@H--INVALID-LINK--CC1=O |
| InChI Key | PAYNQYXOKJDXAV-ZHIWTBQHSA-N |
| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 50 mg/mLPBS (pH 7.2): 0.1 mg/mL |
| Storage Conditions | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is predominantly coupled to the stimulatory Gαs protein.[5][6] Ligand binding initiates a conformational change in the receptor, leading to the activation of Gαs, which in turn stimulates membrane-bound adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][7] The accumulation of this second messenger, cAMP, leads to the activation of downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate the ultimate cellular response.[3][4]
Experimental Protocols
Detailed and robust experimental design is crucial for interpreting the effects of this compound. Below are methodologies for two key experiments: a functional assay to measure cAMP accumulation and a binding assay to determine receptor affinity.
Functional Assay: cAMP Accumulation
This protocol describes a cell-based assay to quantify the increase in intracellular cAMP following EP2 receptor stimulation by this compound.
1. Cell Culture and Seeding:
-
Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the human EP2 receptor in appropriate growth medium.
-
Seed the cells into 96-well plates at a density of 50,000-70,000 cells/well.[8]
-
Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and receptor expression.[8]
2. Agonist Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, carefully aspirate the culture medium from the wells.
-
Add serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period to prevent cAMP degradation.[9]
-
Prepare serial dilutions of this compound in the serum-free medium containing the PDE inhibitor.
-
Add the agonist dilutions to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[6][10] Include a vehicle control (medium with PDE inhibitor only).
3. Cell Lysis and cAMP Quantification:
-
After stimulation, lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Quantify the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA), a luminescence-based reporter assay (e.g., GloSensor), or a homogeneous assay technology like AlphaScreen.[6][10][11]
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.
Receptor Binding Assay: Competitive Inhibition
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the EP2 receptor.
1. Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the EP2 receptor.
-
Radioligand: Use a suitable radiolabeled prostaglandin, such as [³H]PGE₂, at a concentration near its dissociation constant (Kd).
-
Competitor: Prepare serial dilutions of unlabeled this compound.
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with MgCl₂).
2. Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled ligand (e.g., 10 µM cold PGE₂).
-
Competition: Membranes + Radioligand + serial dilutions of this compound.
-
3. Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[12]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
4. Quantification and Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the (S)-Butaprost Free Acid Signaling Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular signaling pathways activated by (S)-Butaprost free acid, a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The document details the canonical and non-canonical signaling cascades, presents quantitative data on receptor binding and activation, outlines relevant experimental protocols, and provides visual diagrams of the core mechanisms.
Introduction to (S)-Butaprost and the EP2 Receptor
This compound is a structural analog of Prostaglandin E2 (PGE2) used extensively in pharmacological research to selectively activate the EP2 receptor.[1] The EP2 receptor is a G-protein coupled receptor (GPCR) that binds PGE2 and mediates a wide range of physiological and pathological processes, including inflammation, immune response, neuroprotection, and pain perception.[2][3] Due to its selectivity, (S)-Butaprost is a critical tool for elucidating the specific contributions of the EP2 receptor to cellular signaling, distinguishing its effects from those of other prostanoid receptors like EP1, EP3, and EP4.[4][5]
Core Signaling Pathways of (S)-Butaprost/EP2 Activation
Activation of the EP2 receptor by (S)-Butaprost initiates several downstream signaling cascades. While classically known for its coupling to Gαs proteins, evidence also points to G-protein independent pathways and crosstalk with other signaling systems.
The primary and most well-characterized signaling pathway for the EP2 receptor is mediated by the stimulatory G-protein, Gαs.[2][6]
-
Receptor Activation: (S)-Butaprost binds to the EP2 receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gs protein (Gαs), causing its dissociation from the βγ subunits.[6]
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][7]
-
Downstream Effectors: The resulting increase in intracellular cAMP levels activates two main downstream effectors:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits which then phosphorylate various target proteins, including the transcription factor cAMP-responsive element binding protein (CREB).[3][6] This branch is implicated in neuronal survival and neuroplasticity.[2][6]
-
Exchange Protein Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The Epac/Rap pathway is often associated with chronic inflammation.[2]
-
Beyond G-protein coupling, the EP2 receptor can also signal through β-arrestin.[2][6] This pathway is often associated with distinct cellular outcomes, such as cell proliferation and migration, and may contribute to tumorigenesis.[2] Upon ligand binding, β-arrestin is recruited to the receptor, initiating a separate signaling cascade that can involve kinases like JNK.[6]
In specific contexts, such as renal fibrosis, (S)-Butaprost demonstrates an ability to counteract pro-fibrotic signaling. It has been shown to attenuate fibrosis by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[4][5][8]
-
TGF-β Stimulation: In fibrotic conditions, TGF-β stimulates its own receptor, leading to the phosphorylation of Smad2.
-
EP2-Mediated Inhibition: Treatment with Butaprost reduces this TGF-β-induced phosphorylation of Smad2.[8][9]
-
Anti-Fibrotic Effect: This inhibition hampers the downstream expression of fibrotic markers like fibronectin, α-smooth muscle actin (α-SMA), and collagen 1A1.[5][8]
Notably, studies in Madin-Darby Canine Kidney (MDCK) cells suggest this anti-fibrotic effect is independent of the canonical cAMP/PKA signaling pathway.[8][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for Butaprost's interaction with the EP2 receptor.
| Parameter | Value | System / Cell Line | Remarks | Citation |
| Ki | 2.4 µM | Murine EP2 Receptor | Demonstrates selectivity for the EP2 receptor over other EP subtypes. | [4][5][9] |
| EC50 | 33 nM | Murine EP2 Receptor | Indicates high potency in activating the receptor. | [9][11] |
| Effective Concentration | 50 µM | MDCK Cells | Concentration shown to almost completely block TGF-β-induced fibronectin expression. | [8][9] |
| Effective Dose (in vivo) | 1-4 mg/kg | Mice (UUO model) | Intraperitoneal injection twice daily attenuated the development of fibrosis. | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for studying (S)-Butaprost's effects.
This protocol is designed to assess the anti-fibrotic effect of Butaprost.
-
Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treatment: Treat the cells with this compound (e.g., at a final concentration of 50 µM) or vehicle control for 1 hour.[9]
-
Stimulation: Add TGF-β (e.g., 10 ng/mL) to the media of both Butaprost-treated and vehicle-treated cells. Maintain a control group with no TGF-β or Butaprost.
-
Incubation: Incubate the cells for 24 hours.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against fibronectin, phospho-Smad2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of fibronectin and p-Smad2 to the loading control.
This protocol measures the direct activation of the Gαs pathway.
-
Cell Culture: Plate HEK293 cells stably expressing the human EP2 receptor (hEP2-HEK293) in a 96-well plate.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA-based assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the Butaprost concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cellular effects of (S)-Butaprost.
Conclusion
This compound is an indispensable pharmacological tool for probing the function of the EP2 receptor. Its activation triggers a primary Gαs-cAMP signaling cascade that influences a multitude of cellular functions.[2][6] Furthermore, its ability to engage in G-protein independent signaling and to negatively modulate pro-fibrotic pathways like TGF-β/Smad highlights the complexity of EP2 signaling.[2][8] A thorough understanding of these distinct mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutics targeting the EP2 receptor for conditions ranging from chronic inflammation to organ fibrosis.
References
- 1. (R)-Butaprost free acid – 艾博立生物 [ablybio.cn]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EP2 antagonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alspi.com [alspi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Downstream Targets of EP2 Receptor Activation by (S)-Butaprost Free Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E-prostanoid receptor 2 (EP2), a G-protein coupled receptor, is a critical mediator of prostaglandin (B15479496) E2 (PGE2) signaling, playing pivotal roles in a myriad of physiological and pathological processes. (S)-Butaprost free acid, a selective EP2 receptor agonist, serves as an invaluable tool for elucidating the downstream signaling cascades initiated by EP2 activation. This technical guide provides an in-depth exploration of the molecular pathways and cellular responses modulated by this compound. It consolidates quantitative data, details experimental methodologies, and presents visual representations of the signaling networks, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The EP2 receptor, encoded by the PTGER2 gene, is coupled to the Gαs protein and its activation traditionally leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, emerging evidence reveals a more complex signaling network, with EP2 activation influencing a diverse array of downstream effectors independent of the canonical cAMP/PKA pathway. This compound, as a selective EP2 agonist, allows for the specific interrogation of these pathways, aiding in the understanding of their roles in inflammation, cancer, neuroprotection, and other biological contexts.
Core Signaling Pathways Activated by this compound
Activation of the EP2 receptor by this compound initiates a cascade of intracellular events through both canonical and non-canonical signaling pathways.
The Canonical cAMP/PKA/CREB Pathway
The primary and most well-characterized downstream pathway of EP2 receptor activation is the Gαs-mediated stimulation of adenylyl cyclase. This leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and differentiation.
Non-Canonical Signaling Pathways
Beyond the classical cAMP pathway, EP2 receptor activation by this compound can trigger a range of other signaling cascades.
-
β-Catenin Pathway: While more extensively documented for PGE2, EP2 activation is implicated in the activation of β-catenin signaling. This can occur through PKA-mediated inactivation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to drive the expression of target genes like c-myc and cyclin D1.
-
PI3K/Akt Pathway: Activation of the EP2 receptor can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway can also be engaged following EP2 receptor activation, influencing processes such as cell growth and differentiation.
-
Src/p38 MAPK Pathway: Evidence suggests that EP2 activation can lead to the phosphorylation of p38 MAPK in a Src-dependent manner, a pathway implicated in inflammatory responses.
Quantitative Data on this compound-Mediated EP2 Activation
The following tables summarize the quantitative effects of this compound on various downstream targets of EP2 receptor activation.
| Parameter | Value | Cell Type/System | Assay | Reference |
| EC50 (cAMP Production) | 33 nM | Murine EP2 Receptor | cAMP Assay | [1] |
| EC50 (cAMP Production) | 0.5 µM | Rat Primary Microglia | cAMP Assay | [2] |
| EC50 (Chemotaxis Inhibition) | 106 nM | Neutrophils | Chemotaxis Assay | [3] |
| Ki (murine EP2 receptor) | 2.4 µM | Murine EP2 Receptor | Binding Assay | [1] |
| Downstream Target | Fold Change/Effect | Butaprost Concentration | Cell Type | Assay | Reference |
| Nur77 mRNA | ~5-fold increase | 1-100 nM | hEP2-HEK293/EBNA | qPCR | [1] |
| COX-2 Expression | 16.3-fold increase | 1 µM | Rat Primary Microglia | qPCR | [2] |
| Fibronectin (FN) Expression (TGF-β-induced) | Reduction | 50 µM | Madin-Darby Canine Kidney (MDCK) | Western Blot | [1] |
| Smad2 Phosphorylation (TGF-β-induced) | Reduction | 50 µM | MDCK | Western Blot | [1] |
| α-smooth muscle actin (α-SMA) | Reduction | 1-4 mg/kg (in vivo) | Mouse Model of Unilateral Ureteral Obstruction | Gene and Protein Expression | [1] |
| Collagen 1A1 | Reduction | 1-4 mg/kg (in vivo) | Mouse Model of Unilateral Ureteral Obstruction | Gene and Protein Expression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols used to study the downstream effects of this compound.
cAMP Accumulation Assay
This assay quantifies the intracellular levels of cAMP produced upon EP2 receptor activation.
-
Cell Culture and Seeding: Plate cells (e.g., Ishikawa cells, rat primary microglia) in 6-well plates and grow to desired confluency.[4]
-
Serum Starvation and Inhibition of Phosphodiesterase: Serum-starve the cells and pre-treat with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 0.2 mM for 30 minutes) to prevent cAMP degradation.[4]
-
Stimulation: Treat cells with varying concentrations of this compound for a specified time (e.g., 5 µM for 5-10 minutes).[4]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure cAMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is employed to measure changes in the mRNA levels of target genes following EP2 activation.
-
Cell Culture and Treatment: Culture cells (e.g., rat primary microglia) and treat with this compound (e.g., 1 µM for 2 hours for COX-2 induction).[2]
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using gene-specific primers for the target genes (e.g., COX-2, c-myc, cyclin D1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Cell Lysis and Protein Quantification: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[5]
-
SDS-PAGE and Membrane Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Detection: Visualize protein bands using a chemiluminescent substrate.[5]
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.[5]
Cell Migration (Scratch) Assay
This assay assesses the effect of this compound on cell motility.
-
Cell Seeding: Plate cells in a multi-well plate and grow to a confluent monolayer.
-
Creating the Scratch: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing this compound at the desired concentration.
-
Imaging: Capture images of the scratch at time zero and at regular intervals thereafter.
-
Quantification: Measure the area of the scratch at each time point to determine the rate of wound closure.
Conclusion
This compound is a powerful pharmacological tool for dissecting the intricate signaling networks downstream of the EP2 receptor. Its ability to selectively activate this receptor has unveiled a complex web of signaling pathways, extending beyond the canonical cAMP/PKA/CREB axis to include β-catenin, PI3K/Akt, and MAPK/ERK signaling. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the multifaceted roles of EP2 receptor signaling in health and disease, and to identify and validate novel therapeutic targets. Further investigation into the precise dose-response relationships of this compound on a wider range of downstream targets will continue to refine our understanding of this important signaling pathway.
References
- 1. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 3. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Role of (S)-Butaprost Free Acid in the Study of G-Protein Coupled Receptors: A Technical Guide
(S)-Butaprost free acid, a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), serves as a critical tool for researchers, scientists, and drug development professionals. Its utility lies in the targeted investigation of EP2 receptor signaling and function, offering a more precise alternative to the endogenous, non-selective ligand PGE2. This technical guide provides an in-depth overview of this compound, its mechanism of action, associated quantitative data, and detailed experimental protocols for its application in G-protein coupled receptor (GPCR) research.
Introduction to this compound and the EP2 Receptor
This compound is a synthetic analog of Prostaglandin E2. It exhibits high selectivity for the EP2 receptor, a class A G-protein coupled receptor. The EP2 receptor is coupled to the stimulatory G protein (Gs), and its activation primarily leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling pathway is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune regulation, cancer progression, and neuroprotection.[3] The selectivity of this compound makes it an invaluable pharmacological tool to dissect the specific roles of the EP2 receptor in these processes, distinguishing its effects from those mediated by other prostanoid receptors (EP1, EP3, EP4, DP, FP, IP, and TP).
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its binding affinity (Ki) and functional potency (EC50) at the EP2 receptor. While data can vary based on experimental conditions and the species from which the receptor is derived, the following tables summarize key quantitative data.
| Ligand | Receptor | Species | Binding Affinity (Ki) | Reference |
| Butaprost free acid | EP2 | - | 73 nM | |
| Butaprost | EP2 | Murine | 2.4 µM | [4] |
| Ligand | Receptor | Species | Functional Potency (EC50) | Reference |
| Butaprost | EP2 | Murine | 33 nM | [4] |
| Butaprost | EP2 | Human (Neuroblastoma cells) | 0.17 µM | [5] |
EP2 Receptor Signaling Pathways Activated by this compound
Activation of the EP2 receptor by this compound initiates a cascade of intracellular signaling events. While the canonical pathway involves Gs-protein activation and cAMP production, recent studies have revealed more complex, non-canonical signaling routes.
Canonical Gs-cAMP-PKA Pathway
The primary signaling mechanism of the EP2 receptor is through the activation of the Gs alpha subunit. This leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1][3]
Caption: Canonical EP2 receptor signaling via the Gs-cAMP-PKA pathway.
Non-Canonical Signaling Pathways
Beyond the classical Gs-cAMP-PKA axis, EP2 receptor activation can trigger other signaling cascades:
-
cAMP-Epac-Rap Pathway: cAMP can also directly activate the Exchange protein directly activated by cAMP (Epac).[3] Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap, can mediate PKA-independent effects on cell adhesion, secretion, and gene expression.[3]
Caption: Non-canonical EP2 signaling through the cAMP-Epac-Rap pathway.
-
β-Arrestin-Mediated Signaling: Upon agonist binding, the EP2 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins. The EP2-β-arrestin complex can act as a scaffold for various signaling proteins, such as Src kinase, leading to the activation of downstream pathways like the MAPK/ERK cascade, independent of G-protein signaling.[3][6]
Caption: G-protein-independent signaling via the β-arrestin pathway.
Experimental Protocols
Radioligand Binding Assay for EP2 Receptor
This protocol is designed to determine the binding affinity of this compound to the EP2 receptor.
Materials:
-
Cell membranes expressing the human EP2 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 20-50 µg of protein per well).
-
This compound at various concentrations (for competition binding) or buffer (for total binding).
-
A fixed concentration of [3H]-PGE2 (typically at its Kd value).
-
-
To determine non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM) in separate wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value of this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay to determine Ki.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate cAMP production in whole cells.
Materials:
-
Cells expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram).
-
This compound.
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
Procedure:
-
Seed the EP2-expressing cells in a multi-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add this compound at various concentrations to the cells. Include a vehicle control.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Use non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Caption: Workflow for a cAMP accumulation assay to determine EC50.
Conclusion
This compound is an indispensable pharmacological agent for the specific interrogation of the EP2 receptor. Its selectivity allows for the precise elucidation of EP2-mediated signaling pathways and their physiological consequences. By employing the quantitative data and experimental protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of GPCR biology and to explore the therapeutic potential of targeting the EP2 receptor in various disease states.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The prostaglandin receptor EP2 activates multiple signaling pathways and β-arrestin1 complex formation during mouse skin papilloma development - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Butaprost Free Acid: A Technical Guide for Studying Prostaglandin EP2 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal cyclooxygenase (COX) product that mediates a wide array of physiological and pathological processes, including inflammation, pain, immunoregulation, and carcinogenesis. Its diverse effects are transduced by a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways and exhibits a unique tissue distribution, making subtype-selective tools essential for elucidating their specific biological roles.
(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 receptor subtype 2 (EP2). Its high selectivity makes it an invaluable pharmacological tool for isolating and studying the EP2-mediated signaling cascade and its downstream functional consequences. This technical guide provides a comprehensive overview of the pharmacological properties of (S)-Butaprost, its mechanism of action, and detailed protocols for its application in research settings.
Pharmacological Profile of (S)-Butaprost
(S)-Butaprost is a structural analog of PGE2 designed to exhibit high selectivity for the EP2 receptor. This selectivity is crucial for attributing experimental findings specifically to EP2 activation, avoiding the confounding effects of activating other EP receptor subtypes.
Data Presentation: Receptor Selectivity
The selectivity of (S)-Butaprost is demonstrated through its differential binding affinity (Ki) and functional potency (EC50) across the panel of prostanoid receptors. While comprehensive binding data for the free acid form across all human receptors is compiled from multiple sources, the data clearly indicates a strong preference for the EP2 receptor.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (pEC50 / EC50) | Species / Assay Type |
| Human EP2 | Not specified | 6.9 / ~126 nM | Recombinant CHO cells, cAMP accumulation |
| Murine EP2 | 2.4 µM[1][2] | 33 nM[2] | Recombinant CHO cells, Ligand Binding / Functional Assay[3] |
| Human EP1 | No appreciable binding[3] | Low activity[1] | Recombinant murine receptors[3] |
| Human EP3 | No appreciable binding[3] | Low activity[1] | Recombinant murine receptors[3] |
| Human EP4 | No appreciable binding[3] | Low activity[1] | Recombinant murine receptors[3] |
| Human DP | No appreciable binding[3] | Not specified | Recombinant murine receptors[3] |
| Human FP | No appreciable binding[3] | Not specified | Recombinant murine receptors[3] |
| Human IP | No appreciable binding[3] | Not specified | Recombinant murine receptors[3] |
| Human TP | No appreciable binding[3] | Not specified | Recombinant murine receptors[3] |
| (Note: Data is aggregated from studies on different species (human and murine) and assay systems. pEC50 is the negative logarithm of the EC50 value.) |
Mechanism of Action and Signaling Pathways
The EP2 receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein complex. Agonist binding, such as with (S)-Butaprost, initiates a cascade of intracellular events.
Canonical Gs-cAMP-PKA Pathway
Activation of the EP2 receptor by (S)-Butaprost leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.
Alternative Signaling Pathways
Beyond the canonical Gs-cAMP pathway, EP2 receptor activation can also engage other signaling molecules, leading to a more complex and nuanced cellular response. These non-canonical pathways include:
-
Epac Pathway: cAMP can also directly activate the Exchange protein activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the Rap family of small G proteins.
-
β-Arrestin Pathway: Like many GPCRs, the EP2 receptor can recruit β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades, such as those involving Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR).
Experimental Protocols
The most direct method to quantify EP2 receptor activation by (S)-Butaprost is to measure the downstream accumulation of intracellular cAMP.
cAMP Accumulation Assay
This protocol provides a general framework for a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) format. This method is suitable for high-throughput screening and detailed pharmacological characterization.
Materials:
-
Cells expressing the human EP2 receptor (e.g., HEK293 or CHO stable cell line).
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
PGE2 (for use as a positive control).
-
cAMP HTRF Assay Kit (containing cAMP-d2 and anti-cAMP cryptate).
-
White, low-volume 384-well assay plates.
-
Multichannel pipettes and a microplate reader capable of HTRF detection (337 nm excitation, 620 nm and 665 nm emission).
Methodology:
-
Cell Seeding:
-
Culture EP2-expressing cells to ~80-90% confluency.
-
Harvest cells and perform a cell count.
-
Resuspend cells in an appropriate volume of culture medium and seed into a 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of (S)-Butaprost in assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a top concentration of 10 µM.
-
Prepare a similar dilution series for the PGE2 positive control.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add the prepared compound dilutions to the respective wells. Include wells with assay buffer only (basal control) and a high concentration of PGE2 (maximum stimulation control).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents by diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the 665/620 ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log of the (S)-Butaprost concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Conclusion
This compound is a potent and highly selective EP2 receptor agonist, making it an indispensable tool for dissecting the roles of PGE2 signaling. Its utility in cell-based assays, such as the cAMP accumulation assay, allows for the precise characterization of EP2 receptor function in both physiological and pathological contexts. By using (S)-Butaprost, researchers can effectively investigate the contributions of the EP2 signaling pathway to inflammation, neuroprotection, cancer biology, and other critical areas of biomedical research.
References
The Role of the EP2 Receptor in Neuroinflammation: A Technical Guide to Investigation with (S)-Butaprost Free Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the E-prostanoid 2 (EP2) receptor's function in neuroinflammation, with a specific focus on utilizing (S)-Butaprost free acid as a selective agonist for its investigation. The EP2 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), is a key player in the inflammatory cascade within the central nervous system (CNS), particularly in microglia, the resident immune cells of the brain.[1][2] Understanding the signaling pathways and cellular consequences of EP2 receptor activation is crucial for the development of novel therapeutics targeting neuroinflammatory and neurodegenerative diseases.
Core Concepts: The EP2 Receptor in Neuroinflammation
The EP2 receptor is predominantly coupled to the Gαs protein.[3][4] Upon activation by its endogenous ligand PGE2 or a selective agonist like (S)-Butaprost, it stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][5] This elevation in cAMP initiates downstream signaling through two main pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.[1][6]
Activation of the EP2 receptor on microglia has been shown to have a complex, often pro-inflammatory role in the context of neuroinflammation.[2][7][8] It can exacerbate the expression of several inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and IL-1β, while in some contexts, it can blunt the production of others like tumor necrosis factor-alpha (TNF-α).[1] This modulation of the neuroinflammatory environment makes the EP2 receptor a critical target for therapeutic intervention.
This compound: A Selective EP2 Receptor Agonist
This compound is a potent and selective agonist for the EP2 receptor, making it an invaluable tool for elucidating the receptor's specific roles in neuroinflammation.[9][10] Its selectivity allows researchers to isolate the effects of EP2 activation from those of other prostanoid receptors.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies investigating the effects of this compound on microglia and neuroinflammatory markers.
Table 1: Effect of Butaprost on cAMP Levels and Inflammatory Gene Expression in Microglia
| Cell Type | Treatment | Concentration | Outcome | Fold Change / EC50 | Reference |
| Rat Primary Microglia | Butaprost | 0.01 - 10 µM | Increased cAMP levels | EC50 = 0.5 µM | [11] |
| Rat Primary Microglia | Butaprost | 1 µM | Increased COX-2 mRNA expression | 16.3-fold increase | [11] |
| Classically Activated Rat Microglia | Butaprost | Not Specified | Exacerbated upregulation of COX-2, iNOS, IL-6, IL-1β mRNA | Mimicked PGE2 effects | [1] |
| Classically Activated Rat Microglia | Butaprost | Not Specified | Blunted production of TNF-α, IL-10, CCL3, CCL4 mRNA | Mimicked PGE2 effects | [1] |
| LPS-stimulated Macrophages | Butaprost | 1 µM | Potentiated LPS-induced COX-2 expression | Significant increase | [8] |
| LPS-stimulated Macrophages | Butaprost | 1 µM | Potentiated LPS-induced iNOS expression | Significant increase | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols based on common experimental setups cited in the literature for investigating the role of the EP2 receptor using (S)-Butaprost.
Protocol 1: In Vitro Microglial Cell Culture and Treatment
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rats or mice. Cells are plated in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Stimulation: For studies on activated microglia, cells are often pre-treated with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) and sometimes interferon-γ (IFN-γ) to induce a pro-inflammatory state.[1][3]
-
(S)-Butaprost Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell culture medium at desired concentrations (typically ranging from nanomolar to micromolar).
-
Incubation: Cells are incubated for a specified period (e.g., 2 to 24 hours) depending on the endpoint being measured (e.g., gene expression, protein secretion).
Protocol 2: Measurement of cAMP Levels
-
Cell Lysis: Following treatment with (S)-Butaprost, the cell culture medium is removed, and cells are lysed using a lysis buffer provided with a cAMP assay kit.
-
cAMP Assay: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: cAMP concentrations are normalized to the total protein content of the cell lysate, determined by a Bradford or BCA protein assay.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
-
RNA Extraction: Total RNA is extracted from treated microglial cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The relative expression levels of target genes (e.g., COX-2, iNOS, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Visualizing the Pathways and Workflows
EP2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the EP2 receptor.
Caption: EP2 receptor signaling cascade initiated by (S)-Butaprost.
Experimental Workflow for Investigating EP2 Receptor Function
This diagram outlines a typical experimental workflow for studying the effects of (S)-Butaprost on neuroinflammation in vitro.
Caption: In vitro workflow for EP2 receptor investigation.
Conclusion
The EP2 receptor plays a significant and complex role in modulating neuroinflammatory responses. The use of the selective agonist this compound provides a powerful tool to dissect the specific contributions of this receptor to the inflammatory milieu of the CNS. The data and protocols presented in this guide offer a foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting the EP2 receptor in a variety of neurological disorders.
References
- 1. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. pharm.emory.edu [pharm.emory.edu]
- 7. The PGE2 EP2 receptor accelerates disease progression and inflammation in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Inflammation with Conditional Deletion of the Prostaglandin E2 EP2 Receptor in Macrophages and Brain Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-Butaprost Free Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Butaprost free acid is a potent and highly selective agonist for the Prostaglandin (B15479496) E Receptor 2 (EP2), a G-protein coupled receptor (GPCR). Its utility in cell culture experiments is primarily centered on elucidating the EP2 signaling pathway and its downstream physiological and pathophysiological effects, such as inflammation, fibrosis, and gene regulation. These application notes provide detailed protocols for utilizing this compound in various cell-based assays, including cAMP accumulation, gene expression analysis, and protein expression analysis, to investigate its biological functions.
Introduction to this compound
This compound is a synthetic analog of Prostaglandin E2 (PGE2) that exhibits high selectivity for the EP2 receptor subtype.[1][2][3] Upon binding, it activates the Gαs subunit of the associated G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This signaling cascade is pivotal in various cellular processes. Notably, Butaprost has been shown to attenuate fibrosis by inhibiting TGF-β/Smad signaling pathways and to modulate the expression of various genes, making it a valuable tool for research in areas like kidney disease, immunology, and ophthalmology.[4][6][7][8]
EP2 Receptor Signaling Pathway
(S)-Butaprost binding to the EP2 receptor primarily initiates the Gαs-cAMP pathway. This activation can lead to diverse cellular responses, including the modulation of gene expression and interference with other signaling cascades like the TGF-β pathway.
Caption: (S)-Butaprost activates the EP2 receptor, leading to cAMP production and downstream effects.
Data Presentation
Quantitative data for the experimental use of this compound is summarized below for easy reference.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target | Prostaglandin E Receptor 2 (EP2) | [1][9] |
| CAS Number | 215168-33-5 | [9] |
| Molecular Formula | C₂₃H₃₈O₅ | [2][9] |
| Molecular Weight | 394.54 g/mol | [1][9] |
| EC₅₀ | 33 nM (for murine EP2 receptor) | [7][9] |
| Kᵢ | 2.4 µM (for murine EP2 receptor) | [6][7][9] |
| Solubility | Soluble in DMSO and Ethanol | - |
Table 2: Recommended Cell Lines and Experimental Conditions
| Cell Line | Application / Context | Recommended Concentration | Incubation Time | Reference |
|---|---|---|---|---|
| hEP2-HEK293/EBNA | Gene Expression (Nur77, Cyr61) | 1 - 100 nM | 0.5 - 24 hours | [7][9][10] |
| MDCK | Anti-fibrotic Effects (vs. TGF-β) | 50 µM | 24 hours | [4][6][7] |
| Ishikawa Cells | cAMP Accumulation Assay | 5 µM | 5 minutes | [11] |
| Primary Mast Cells | Degranulation Inhibition | 1 - 10 µM | 30 minutes | [12][13] |
| Human Ciliary Smooth Muscle | Gene Expression (Cyr61) | Not specified | Not specified |[8][10] |
Experimental Workflow
The general workflow for cell-based experiments using (S)-Butaprost involves preparation of the compound, cell culture and treatment, followed by various downstream analyses to measure biological responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Butaprost free acid | CymitQuimica [cymitquimica.com]
- 4. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Comparison of prostaglandin F2alpha, bimatoprost (prostamide), and butaprost (EP2 agonist) on Cyr61 and connective tissue growth factor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to dissolve and prepare (S)-Butaprost free acid for experiments
For Researchers, Scientists, and Drug Development Professionals
(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1][2][3] Its utility in pharmacological studies necessitates precise and reproducible methods for its dissolution and preparation for both in vitro and in vivo experimental settings. This document provides detailed protocols and supplementary information to facilitate the use of this compound in research applications.
Product Information and Storage
-
Chemical Name: 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid[1]
-
Molecular Formula: C₂₃H₃₈O₅
-
Molecular Weight: 394.6 g/mol [1]
-
Storage: Store at -20°C.[1]
-
Stability: Stable for at least 2 years at -20°C.[1]
Solubility Data
This compound exhibits solubility in various organic solvents and limited solubility in aqueous solutions. The choice of solvent is critical for preparing stock solutions that can be further diluted into experimental media.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL |
| Ethanol (B145695) | 50 mg/mL |
| PBS (pH 7.2) | 0.1 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Mechanism of Action and Signaling Pathway
(S)-Butaprost is a selective agonist of the EP2 receptor, a G-protein coupled receptor (GPCR). Upon binding, the EP2 receptor couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn modulate various downstream cellular processes.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL or approximately 25 mM).
-
Calculation Example: To prepare a 10 mM stock solution, dissolve 3.946 mg of this compound in 1 mL of solvent.
-
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Sterilization: While not always necessary for DMSO stocks, if required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Working Solutions for In Vitro Experiments
Protocol:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Important: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.
-
-
Application to Cells: Add the final working solution to the cell cultures.
In vitro studies have utilized (S)-Butaprost at concentrations ranging from nanomolar to micromolar, depending on the cell type and experimental endpoint.
Preparation of Solutions for In Vivo Experiments
For animal studies, the formulation of this compound requires careful consideration of the vehicle to ensure solubility and biocompatibility.
Materials:
-
This compound
-
Ethanol
-
Saline (0.9% NaCl, sterile)
-
Emulsifying agent (e.g., Tween 80 or Cremophor EL) - optional, but recommended for stability
Protocol:
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of ethanol.
-
Vehicle Preparation: Prepare the final vehicle solution. A common vehicle for lipophilic compounds consists of ethanol, an emulsifying agent, and saline. A typical ratio might be 5-10% ethanol, 5-10% Tween 80, and the remainder saline.
-
Final Formulation: Slowly add the ethanolic solution of (S)-Butaprost to the vehicle while vortexing to ensure a stable emulsion or solution. The final concentration should be calculated based on the desired dosage and the injection volume.
-
Dosage Example: For a 2 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, you would need a final concentration of 0.5 mg/mL.
-
-
Administration: The solution should be prepared fresh before administration. One study has reported the use of (S)-Butaprost in mice at a dose of 1-4 mg/kg via intraperitoneal injection. A vehicle control group should always be included in in vivo experiments.
Concluding Remarks
The protocols outlined in this document provide a framework for the preparation and use of this compound in experimental research. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. Researchers should always perform pilot studies to determine the optimal concentrations and conditions for their specific experimental models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of (S)-Butaprost Free Acid for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butaprost free acid is a potent and highly selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling pathway is implicated in a variety of physiological and pathophysiological processes, including inflammation, neuroprotection, and cancer.[3][4] Accurate determination of the optimal concentration of this compound is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and experimental protocols to guide researchers in this process.
Data Presentation: Potency and Affinity of Butaprost Analogs
The following table summarizes the reported potency (EC50) and binding affinity (Ki) values for butaprost and its free acid form across different in vitro systems. It is important to note that the optimal concentration for a specific assay will depend on the cell type, receptor expression levels, and the functional endpoint being measured.
| Compound | Parameter | Value | Species/Cell Type | Assay Type | Reference |
| Butaprost | EC50 | 33 nM | Murine | EP2 Receptor Activation | [5] |
| Butaprost | EC50 | 106.4 ± 63 nM | Human | Inhibition of Neutrophil Chemotaxis | |
| Butaprost | IC50 | 27.8 nM | Human | Inhibition of Myometrium Contraction | [6] |
| This compound | Ki | 2.4 µM | Murine | EP2 Receptor Binding | [5] |
| Butaprost free acid | Ki | 73 nM | CHO cells | Transfected Human EP2 Receptor Binding | [3] |
| Butaprost free acid | Stimulation | 95-fold cAMP increase at 1 µM | HEK 293 cells | Transfected Human EP2 Receptor Activation | [7] |
Signaling Pathway and Experimental Workflow
The activation of the EP2 receptor by this compound initiates a well-defined signaling cascade. Understanding this pathway is essential for designing and interpreting experiments. The general experimental workflow for determining the optimal concentration involves a dose-response analysis using a relevant functional assay.
EP2 Receptor Signaling Pathway
Caption: EP2 Receptor Signaling Cascade.
General Experimental Workflow
Caption: Workflow for EC50 Determination.
Experimental Protocols
Two common and robust methods for determining the optimal concentration and potency of this compound are the measurement of intracellular cAMP levels and the use of a reporter gene assay.
Protocol 1: Determination of EC50 using a cAMP Competitive ELISA
This protocol describes the measurement of intracellular cAMP accumulation in response to this compound stimulation.
Materials:
-
This compound
-
HEK293 cells stably expressing the human EP2 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cAMP ELISA kit
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293-hEP2 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a density of 50,000 - 100,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in serum-free culture medium to obtain a range of concentrations (e.g., 1 pM to 10 µM). It is recommended to perform a wide range for the initial experiment and then narrow it down.
-
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation medium.
-
Add cell lysis buffer provided in the cAMP ELISA kit to each well.
-
Incubate on a plate shaker for 10-20 minutes at room temperature.
-
-
cAMP Measurement:
-
Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the ELISA plate, adding a fixed amount of HRP-conjugated cAMP and an anti-cAMP antibody, incubating, washing, and adding a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
The optical density will be inversely proportional to the cAMP concentration.
-
Calculate the concentration of cAMP in each sample using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Protocol 2: Determination of EC50 using a CRE-Luciferase Reporter Gene Assay
This protocol utilizes a reporter gene (luciferase) under the control of a cAMP Response Element (CRE) to measure EP2 receptor activation.
Materials:
-
This compound
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for human EP2 receptor
-
CRE-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the EP2 receptor plasmid, the CRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After transfection (typically 24 hours), seed the cells into a 96-well white, clear-bottom cell culture plate at an appropriate density.
-
Allow cells to attach and recover for 18-24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare serial dilutions of this compound in serum-free culture medium as described in Protocol 1.
-
-
Cell Stimulation:
-
Replace the culture medium with the prepared dilutions of this compound.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol. For dual-luciferase assays, measure both firefly and Renilla luciferase activity sequentially.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Conclusion
The optimal concentration of this compound for in vitro assays is a critical parameter that must be empirically determined. The provided protocols for cAMP ELISA and reporter gene assays offer robust methods for generating dose-response curves and calculating the EC50 value. Researchers should carefully consider the specific cell type and experimental endpoint to select the most appropriate assay. The data presented herein can serve as a valuable starting point for designing these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pharm.emory.edu [pharm.emory.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2 Induces p38 Phosphorylation via the Activation of Src in HEK 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Butaprost Free Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butaprost free acid is a potent and selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2. Its ability to modulate various physiological processes makes it a valuable tool in pharmacological research and drug development. These application notes provide detailed protocols for the preparation, storage, and assessment of the long-term stability of this compound solutions, ensuring reliable and reproducible experimental outcomes.
Recommended Long-Term Storage and Stability
This compound is typically supplied as a solution in an organic solvent, such as methyl acetate. For optimal long-term stability, it is recommended to store the stock solution at -20°C. Under these conditions, the solution is reported to be stable for at least two years.[1][2]
For aqueous solutions intended for in vitro or in vivo experiments, it is advisable to prepare them fresh for each use. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours. Prostaglandins, in general, are susceptible to degradation in aqueous solutions, particularly at acidic or basic pH.
Quantitative Stability Data
The following tables present a template for summarizing quantitative stability data for this compound solutions. This data should be generated by following the experimental protocols outlined in Section 5.0.
Table 1: Long-Term Stability of this compound in Organic Solvent at -20°C
| Time Point | (S)-Butaprost Concentration (mg/mL) | % of Initial Concentration | Appearance |
| Initial | 1.00 | 100% | Clear, colorless |
| 6 months | 0.99 | 99% | Clear, colorless |
| 12 months | 0.98 | 98% | Clear, colorless |
| 18 months | 0.98 | 98% | Clear, colorless |
| 24 months | 0.97 | 97% | Clear, colorless |
Table 2: Short-Term Stability of this compound in PBS (pH 7.2) at Various Temperatures
| Temperature | Time Point | % of Initial Concentration Remaining |
| 4°C | 0 h | 100% |
| 24 h | 98% | |
| 48 h | 95% | |
| Room Temp (25°C) | 0 h | 100% |
| 8 h | 92% | |
| 24 h | 85% |
Table 3: Forced Degradation of this compound in Aqueous Solution
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 35% | Isomers, PGA2 analog |
| 0.1 M NaOH | 24 h | 50% | PGA2 and PGB2 analogs |
| 3% H₂O₂ | 24 h | 15% | Oxidized derivatives |
| Heat (60°C) | 24 h | 25% | Isomers, PGA2 analog |
| Light (ICH Q1B) | 24 h | <5% | Not significant |
Signaling Pathway and Experimental Workflow
EP2 Receptor Signaling Pathway
(S)-Butaprost is a selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and initiating downstream cellular responses.
Experimental Workflow for Stability Testing
The following diagram outlines the workflow for conducting a comprehensive stability study of this compound solutions.
Experimental Protocols
Preparation of this compound Solutions
5.1.1 Preparation of Stock Solution in Organic Solvent
-
Obtain commercially available this compound, which is often supplied as a solution in an organic solvent (e.g., methyl acetate) at a specified concentration (e.g., 10 mg/mL).
-
If starting from a solid, dissolve the appropriate amount of this compound in a high-purity organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to achieve the desired stock concentration.
-
Aliquot the stock solution into amber glass vials with Teflon-lined caps (B75204) to minimize solvent evaporation and light exposure.
-
Store the aliquots at -20°C.
5.1.2 Preparation of Aqueous Working Solutions
-
Prior to use, bring an aliquot of the organic stock solution to room temperature.
-
Further dilute the stock solution with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) to the desired final concentration.
-
Due to the limited solubility of this compound in aqueous solutions, ensure that the final concentration of the organic solvent is kept to a minimum (typically <1%) to avoid precipitation and cellular toxicity in biological assays.
-
Use the freshly prepared aqueous solution immediately.
Long-Term Stability Testing Protocol
-
Prepare a batch of this compound stock solution in the chosen organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the solution into multiple amber glass vials, seal tightly, and label appropriately.
-
Store the vials under the desired long-term storage conditions (e.g., -20°C and 4°C).
-
At specified time points (e.g., 0, 3, 6, 12, 18, and 24 months), remove three vials from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the concentration of this compound in each vial using a validated stability-indicating HPLC method (see Protocol 5.4).
-
Record the appearance of the solution (e.g., color, clarity, presence of precipitate).
Forced Degradation Study Protocol
-
Prepare a solution of this compound in a 1:1 mixture of acetonitrile (B52724) and water at a concentration of approximately 0.5 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the (S)-Butaprost solution and 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the (S)-Butaprost solution and 0.2 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the (S)-Butaprost solution and 6% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a vial of the (S)-Butaprost solution at 60°C for 48 hours.
-
Photostability: Expose a vial of the (S)-Butaprost solution to light according to ICH Q1B guidelines.
-
At the end of the incubation period, neutralize the acidic and basic samples and analyze all samples by HPLC (Protocol 5.4) and LC-MS to identify and quantify the parent compound and any degradation products. The degradation of Prostaglandin E2, a structurally similar compound, is known to proceed through the formation of PGA2 and then PGB2, and may also involve epimerization.[3]
Stability-Indicating HPLC Method
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a low pH buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity of the method is demonstrated by its ability to separate the (S)-Butaprost peak from peaks of degradation products generated during the forced degradation study.
Conclusion
The stability and proper storage of this compound solutions are paramount for obtaining accurate and reproducible results in research and development. The protocols provided herein offer a comprehensive guide for handling and evaluating the stability of this important pharmacological tool. By adhering to these guidelines, researchers can ensure the integrity of their experimental materials and the validity of their findings.
References
Application Note: Measuring EP2 Receptor Activation with (S)-Butaprost Free Acid using a cAMP Accumulation Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the agonist activity of (S)-Butaprost free acid at the human EP2 receptor by measuring intracellular cyclic AMP (cAMP) accumulation in a cell-based assay.
Introduction
This compound is a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit (Gαs).[3][4][5] Upon agonist binding, the activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[3][6][7] Measuring the accumulation of intracellular cAMP is a direct and reliable method to quantify the activation of the EP2 receptor and determine the potency of agonists like (S)-Butaprost.
This assay is fundamental for screening compound libraries, characterizing the pharmacology of EP2 receptor ligands, and conducting structure-activity relationship (SAR) studies.
Signaling Pathway
The binding of (S)-Butaprost to the EP2 receptor initiates a well-defined signaling cascade leading to cAMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Time-Course Experiments with (S)-Butaprost Free Acid on Primary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Butaprost free acid is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2.[1] The EP2 receptor, a G-protein-coupled receptor (GPCR), is a key modulator of various physiological and pathological processes, including inflammation, immune regulation, fibrosis, and neuronal activity.[2][3] Its activation predominantly stimulates the Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (camp) levels.[3] Understanding the time-dependent effects of (S)-Butaprost on primary cells is crucial for elucidating its mechanism of action and therapeutic potential. These application notes provide detailed protocols and expected outcomes for time-course experiments using (S)-Butaprost on various primary cell types.
Mechanism of Action: The EP2 Signaling Pathway
(S)-Butaprost selectively binds to and activates the EP2 receptor. This activation triggers a signaling cascade primarily mediated by Gαs proteins, which in turn activates adenylyl cyclase (AC) to convert ATP into cAMP.[3] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][4] Additionally, EP2 activation can modulate other pathways, such as the TGF-β/Smad signaling cascade, which is critical in fibrosis.[5][6]
Caption: (S)-Butaprost/EP2 signaling cascade.
Application 1: Immuno-modulation in Primary Macrophages
(S)-Butaprost has been shown to modulate immune cell functions. In macrophage-like cells, EP2 activation leads to a rapid increase in intracellular cAMP and subsequent inhibition of functions like phagocytosis.[7]
Quantitative Data Summary
| Cell Type | Treatment Conditions | Time Point | Readout | Result | Reference |
| THP-1 Cells | 1 µM (S)-Butaprost | 15 min | Intracellular cAMP | 1.8-fold increase | [7] |
| THP-1 Cells | 10 µM (S)-Butaprost | 15 min | Intracellular cAMP | 3.3-fold increase | [7] |
| THP-1 Cells | 1-10 µM (S)-Butaprost | 15 min | Phagocytosis | Inhibition | [7] |
Experimental Protocol: Macrophage Phagocytosis Assay
This protocol details how to measure the time-course effect of (S)-Butaprost on the phagocytic capacity of primary macrophages.
-
Cell Culture:
-
Isolate primary monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF for 5-7 days.
-
Plate the differentiated macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
(S)-Butaprost Treatment (Time-Course):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to final concentrations (e.g., 100 nM, 1 µM, 10 µM).
-
Remove the old medium from the cells and add the (S)-Butaprost-containing medium.
-
Incubate the cells for various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr). Include a vehicle control group.
-
-
Phagocytosis Assay:
-
Following the treatment incubation, add fluorescently-labeled zymosan particles or bacteria (e.g., pHrodo™ E. coli BioParticles™) to each well.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-internalized particles.
-
Add a quenching solution (e.g., trypan blue) to quench the fluorescence of extracellular particles.
-
Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated groups to the vehicle control group.
-
Plot the percentage of phagocytosis inhibition against time for each concentration of (S)-Butaprost.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharm.emory.edu [pharm.emory.edu]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial and temporal changes in the PGE2 EP2 receptor in mice hippocampi during postnatal development and its relationship with cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes: (S)-Butaprost Free Acid in Mast Cell Degranulation Studies
Introduction
(S)-Butaprost free acid is a potent and highly selective agonist for the E-prostanoid 2 (EP2) receptor, a subtype of the prostaglandin (B15479496) E2 (PGE2) receptor.[1] In the context of immunology, particularly in the study of allergic and inflammatory responses, (S)-Butaprost has emerged as a critical tool for investigating the molecular mechanisms that regulate mast cell activity. Mast cells are key effector cells in IgE-mediated allergic reactions, releasing a host of inflammatory mediators upon activation—a process known as degranulation.[2] Selective activation of the EP2 receptor by (S)-Butaprost has been shown to be a powerful pharmacological strategy to prevent this IgE-mediated activation, positioning the EP2 receptor as a potential therapeutic target for conditions like asthma and anaphylaxis.[3]
Mechanism of Action
The primary mechanism by which (S)-Butaprost inhibits mast cell degranulation is through the activation of the EP2 receptor signaling cascade. The EP2 receptor is a G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein, Gαs.[4]
-
EP2 Receptor Binding: (S)-Butaprost binds to and activates the EP2 receptor on the mast cell surface.
-
Gαs Activation: This binding event stimulates the associated Gαs protein.
-
Adenylate Cyclase Activation: The activated Gαs protein, in turn, activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
cAMP/PKA Pathway: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]
-
Inhibition of Degranulation: Activated PKA interferes with downstream signaling events triggered by the cross-linking of high-affinity IgE receptors (FcεRI), including suppressing calcium influx, which is essential for the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators.[4]
This inhibitory effect is highly dependent on the expression profile of EP receptors on the mast cell. The effect of PGE2 can vary from suppression to activation depending on the relative ratio of EP2 to EP3 receptors.[4] (S)-Butaprost is particularly effective in mast cells with a high EP2:EP3 expression ratio, where it consistently dampens the allergic response.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-prostanoid 2 receptors dampen mast cell degranulation via cAMP/PKA-mediated suppression of IgE-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Butaprost Free Acid in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
(S)-Butaprost free acid , a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2), serves as a critical tool for investigating the diverse roles of the EP2 receptor in various physiological and pathological processes within the central nervous system (CNS).[1][2][3] Organotypic slice cultures, which preserve the three-dimensional cytoarchitecture and synaptic connectivity of brain tissue, offer a physiologically relevant ex vivo model to study neuronal circuits, neuroinflammation, and neurodegeneration.[4][5][6] This document provides detailed application notes and protocols for the effective use of this compound in organotypic slice cultures.
Mechanism of Action of this compound
This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor couples to the Gαs subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[7][8] These pathways are implicated in a wide range of cellular responses, including the modulation of inflammation, synaptic plasticity, and cell survival.[6][7][8]
Below is a diagram illustrating the EP2 receptor signaling pathway.
Figure 1: Simplified signaling pathway of the EP2 receptor activated by this compound.
Preparation of this compound for Use in Organotypic Slice Cultures
Proper preparation of this compound is crucial for obtaining reproducible results. The following protocol outlines the steps for preparing stock and working solutions.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile culture medium appropriate for organotypic slice cultures
Protocol for Stock Solution (10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh out the desired amount of this compound. The molecular weight is 394.54 g/mol .[3]
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.945 mg of this compound in 1 ml of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
Protocol for Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed sterile culture medium to the desired final concentration. For example, to prepare a 2 µM working solution in 10 ml of culture medium, add 2 µl of the 10 mM stock solution to the medium.
-
Mix thoroughly by gentle inversion before adding to the organotypic slice cultures.
-
It is recommended to prepare the working solution fresh for each experiment.
Note on Vehicle Control: Since DMSO is used as a solvent, it is essential to include a vehicle control in all experiments. The final concentration of DMSO in the culture medium should be kept constant across all conditions and should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Application of this compound to Organotypic Slice Cultures
The following is a general workflow for applying this compound to established organotypic slice cultures.
Figure 2: General experimental workflow for using this compound in organotypic slice cultures.
Recommended Concentration Range: The optimal concentration of this compound will depend on the specific research question and experimental model. Based on available data, a starting concentration range of 100 nM to 2 µM is recommended.
-
The EC50 of butaprost for the murine EP2 receptor is reported to be 33 nM.[9]
-
An EC50 of 106.4 nM has been reported for inhibiting neutrophil chemotaxis.[10]
-
A concentration of 2 µM has been used in organotypic neocortical slice cultures to study synaptic plasticity.[11][12]
It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.
Experimental Protocols
Organotypic slice cultures are amenable to a wide variety of assays to assess the effects of this compound.
Protocol for Assessing Neuroinflammation
This protocol describes the measurement of pro-inflammatory cytokine release from organotypic slice cultures.
Materials:
-
Established organotypic slice cultures
-
This compound working solution
-
Vehicle control solution
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Protein quantification assay (e.g., BCA assay)
-
Lysis buffer
Protocol:
-
After the stabilization period, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate the slices for a predetermined time (e.g., 24 hours).
-
Collect the culture medium and store at -80°C for cytokine analysis.
-
Wash the slices with ice-cold PBS.
-
Lyse the slices in a suitable lysis buffer and determine the total protein concentration.
-
Perform ELISAs on the collected culture medium according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the corresponding slice.
Protocol for Assessing Neuroprotection
This protocol uses propidium (B1200493) iodide (PI) staining to quantify cell death in response to an excitotoxic insult.
Materials:
-
Established organotypic slice cultures
-
This compound working solution
-
Vehicle control solution
-
Excitotoxic agent (e.g., NMDA, kainic acid)
-
Propidium iodide (PI) solution (e.g., 2 µg/ml in culture medium)
-
Fluorescence microscope
Protocol:
-
Pre-treat the slices with this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Induce excitotoxicity by adding the chosen agent (e.g., 50 µM NMDA) to the culture medium for a defined period (e.g., 4 hours).
-
Replace the medium with fresh medium containing PI and the respective treatments ((S)-Butaprost or vehicle).
-
Incubate for a further period (e.g., 24-48 hours).
-
Capture fluorescence images of the slices. PI will enter and stain the nuclei of dead cells.
-
Quantify the fluorescence intensity in specific regions of interest (e.g., CA1, CA3 regions of the hippocampus) using image analysis software.
-
Express cell death as a percentage of a positive control (e.g., slices treated with a high concentration of the excitotoxin alone).
Protocol for Assessing Cytotoxicity
The lactate (B86563) dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[13]
Materials:
-
Established organotypic slice cultures
-
This compound working solution
-
Vehicle control solution
-
LDH cytotoxicity assay kit
-
Plate reader
Protocol:
-
Treat the slices with a range of concentrations of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., lysis buffer provided with the kit).
-
Incubate for the desired duration (e.g., 48 hours).
-
Collect a sample of the culture medium from each well.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Effect of this compound on Cytokine Release in Organotypic Hippocampal Slice Cultures
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (S)-Butaprost (100 nM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (S)-Butaprost (1 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (S)-Butaprost (2 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Neuroprotective Effect of this compound against NMDA-induced Excitotoxicity
| Treatment Group | PI Fluorescence (Arbitrary Units) | % Neuroprotection |
| Control (no NMDA) | Mean ± SEM | N/A |
| Vehicle + NMDA | Mean ± SEM | 0 |
| (S)-Butaprost (1 µM) + NMDA | Mean ± SEM | Calculated Value |
Table 3: Cytotoxicity of this compound in Organotypic Hippocampal Slice Cultures
| Concentration of (S)-Butaprost | % Cytotoxicity (LDH Release) |
| Vehicle Control | Mean ± SEM |
| 1 µM | Mean ± SEM |
| 2 µM | Mean ± SEM |
| 5 µM | Mean ± SEM |
| 10 µM | Mean ± SEM |
Concluding Remarks
The use of this compound in organotypic slice cultures provides a powerful experimental paradigm to dissect the complex roles of the EP2 receptor in the CNS. The protocols and guidelines presented here offer a framework for researchers to design and execute robust experiments. Careful attention to experimental design, including appropriate controls and dose-response analyses, will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of EP2 receptor signaling in health and disease.
References
- 1. publ.iss.it [publ.iss.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotypic Brain Slice Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 8. Using organotypic hippocampal slice cultures to gain insight into mechanisms responsible for the neuroprotective effects of meloxicam: a role for gamma aminobutyric and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2-Induced Synaptic Plasticity in Neocortical Networks of Organotypic Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human post-mortem organotypic brain slice cultures: a tool to study pathomechanisms and test therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (S)-Butaprost Free Acid Dosage for In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo dosage of (S)-Butaprost free acid. The information is presented in a clear question-and-answer format, addressing specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1] Its primary mechanism of action involves binding to the EP2 receptor, a G-protein coupled receptor (GPCR). This binding activates the Gαs subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The elevated cAMP then activates two main downstream signaling pathways: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][3][4][5]
Q2: What are the known downstream effects of EP2 receptor activation?
The downstream effects of EP2 receptor activation are pathway-dependent and can vary by cell type:
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PKA-mediated effects are often associated with neuroprotection.[2][3][6][7]
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Epac-mediated effects are linked to inflammatory responses, including the upregulation of inflammatory mediators like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2][4][5]
Q3: What are some reported in vivo dosages of this compound in different animal models?
Reported dosages of this compound vary depending on the animal model, disease context, and route of administration. Below is a summary of dosages used in published studies.
| Animal Model | Disease/Application Area | Dosage | Route of Administration | Frequency | Observed Effect |
| Mouse | Unilateral Ureteral Obstruction (Fibrosis) | 1, 2, and 4 mg/kg | Intraperitoneal (IP) | Twice daily for 7 days | Attenuation of fibrosis.[8][9] |
| Mouse | Passive Cutaneous Anaphylaxis | 4 µ g/mouse | Not specified | Not specified | Inhibition of mast cell-mediated vascular permeability. |
| Rat | Nephrogenic Diabetes Insipidus | 4 mg/kg | Subcutaneous (s.c.) | Every 12 hours | Reduced urine volume and increased urine osmolality.[10] |
| Cynomolgus Monkey | Glaucoma | 0.1% topical solution | Topical (ocular) | Single dose | Increased uveoscleral outflow and decreased intraocular pressure.[11] |
Note: Dosages for other prostaglandin analogs in different models, such as for arthritis in mice and cardiovascular studies in dogs, have also been reported and may provide additional context.
Troubleshooting Guide
Q1: I am not observing the expected effect with my current dosage. What are the potential reasons and how can I troubleshoot this?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage and Administration:
-
Inadequate Dose: The administered dose may be too low to elicit a response. Review the literature for dosages used in similar models. If data is limited, consider performing a dose-response study to determine the optimal concentration.
-
Route of Administration: The chosen route of administration may not provide adequate bioavailability. Intravenous (IV) administration typically offers the highest bioavailability, followed by intraperitoneal (IP), intramuscular (IM), subcutaneous (SC), and oral (PO). The optimal route will depend on the experimental design and the target tissue.
-
Injection Technique: For IP injections in mice, ensure proper technique to avoid injection into the gastrointestinal tract or bladder, which can significantly reduce drug absorption. The injection site should be in the lower right quadrant of the abdomen.[12][13][14] Always aspirate to check for the presence of fluid before injecting.[12][14]
-
-
Compound Stability and Solubility:
-
This compound is stable for at least two years when stored at -20°C. Improper storage can lead to degradation.
-
Solubility: Ensure the compound is fully dissolved in a suitable vehicle. The choice of solvent can impact stability and bioavailability. The solubility of prostaglandin analogs can be influenced by the pH of the buffer.[15][16]
-
Q2: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Animal-to-Animal Variation: Biological variability is inherent in in vivo studies. Ensure that animals are age- and sex-matched and are from a consistent genetic background.
-
Injection Variability: Inconsistent injection placement can lead to variable drug absorption. Standardize the injection procedure and ensure all personnel are adequately trained.
-
Circadian Rhythm: The timing of drug administration can influence its effect. Conduct experiments at the same time of day to minimize variability due to circadian rhythms.
-
Health Status of Animals: Underlying health issues can affect an animal's response to treatment. Ensure all animals are healthy before starting the experiment.
Q3: Are there any known issues with the stability of this compound in solution?
While this compound is stable as a solid at -20°C, its stability in solution, particularly at physiological pH, may be limited. It is recommended to prepare fresh solutions for each experiment or to store stock solutions at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck. Turn the mouse over to expose the abdomen.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[12]
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the identified site.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) is aspirated. If fluid is present, discard the syringe and prepare a new injection.[14]
-
Administration: If no fluid is aspirated, slowly inject the solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Observation: Monitor the animal for any signs of distress or adverse reactions.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharm.emory.edu [pharm.emory.edu]
- 5. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Function of the PGE2 EP2 Receptor in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective function of the PGE2 EP2 receptor in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of (S)-Butaprost free acid in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of (S)-Butaprost free acid in cell culture experiments to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a potent and highly selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1][2] It is a synthetic analog of PGE2 and is frequently used in research to investigate the pharmacological and physiological roles of EP2 receptor signaling in various cellular processes.[3]
Q2: What is the recommended method for preparing a stock solution of this compound?
Due to its low solubility in aqueous solutions at neutral pH (0.1 mg/mL in PBS, pH 7.2), it is recommended to prepare a concentrated stock solution in an organic solvent.[3] Dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) are suitable choices. For example, a 10 mg/mL stock solution can be prepared. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q3: How should I dilute the this compound stock solution for use in cell culture?
The stock solution should be diluted directly into the culture medium immediately before use to achieve the final desired concentration.[4] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is not toxic to the cells, typically below 0.1%.[4]
Q4: What is the stability of this compound in culture media?
The stability of this compound in culture media is influenced by several factors, primarily pH and temperature. As a prostaglandin E2 analog, it is expected to be less stable at the physiological pH of most culture media (around 7.2-7.4) and at 37°C. For PGE2, the half-life in culture medium can be approximately 24-26 hours, but this can vary. Degradation is known to be faster at higher pH. Therefore, for long-term experiments (over 24 hours), the degradation of this compound should be considered, and re-administration of the compound with media changes may be necessary.
Q5: Are there any components in the culture medium that can affect the stability of this compound?
Yes, components in the culture medium can impact stability. For instance, the presence of serum albumin in media supplemented with Fetal Bovine Serum (FBS) may offer some protection against degradation through binding interactions. Conversely, the presence of certain reactive species could potentially accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of this compound in the culture medium. | Prepare fresh dilutions for each experiment. For long-term experiments, replenish with fresh this compound every 24 hours. Verify the activity of your stock solution. |
| Precipitation of this compound upon dilution in aqueous media. | Ensure the final solvent concentration is sufficient to maintain solubility, while remaining non-toxic to cells. Visually inspect the medium for any precipitate after adding the compound. Consider a slightly higher, yet safe, final solvent concentration if solubility is an issue. | |
| High variability between replicate experiments. | Inconsistent handling and storage of stock solutions. | Aliquot the stock solution to minimize freeze-thaw cycles. Protect the stock solution from light. Ensure accurate and consistent dilution for each experiment. |
| Differences in media composition between experiments. | Use the same batch of culture medium and supplements for all related experiments. If changing media formulation, re-validate the stability and effective concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Dissolve this compound in DMSO or absolute ethanol to a concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution:
-
Immediately before treating cells, thaw a single aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.
-
Dilute the stock solution directly into the pre-warmed culture medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution.
-
Mix gently by inverting the tube or pipetting.
-
Add the prepared medium containing this compound to your cell cultures.
-
Protocol 2: Stability Assessment of this compound in Culture Medium by HPLC-UV
This protocol provides a general framework. The specific parameters such as column, mobile phase, and wavelength may need optimization.
-
Sample Preparation:
-
Prepare a solution of this compound in your specific cell culture medium (e.g., DMEM + 10% FBS) at the desired experimental concentration.
-
Prepare a "time zero" sample by immediately extracting the this compound.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
-
Extraction (Liquid-Liquid Extraction):
-
Acidify the media samples to approximately pH 4 with a suitable acid (e.g., 1N HCl).
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the organic (upper) layer.
-
Repeat the extraction twice more and pool the organic layers.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: Prostaglandins typically have a chromophore that absorbs in the low UV range (e.g., 210-230 nm). The optimal wavelength should be determined.
-
Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 0.1 mg/mL |
Data sourced from Cayman Chemical.[3]
Table 2: Example Stability Data of a Prostaglandin E Analog in Aqueous Solution at 37°C
| Time (hours) | % Remaining (pH 6.0) | % Remaining (pH 7.4) |
| 0 | 100 | 100 |
| 8 | ~95 | ~80 |
| 24 | ~90 | ~50 |
| 48 | ~80 | ~25 |
Note: This is illustrative data for a typical Prostaglandin E analog to demonstrate the effect of pH. Actual degradation rates for this compound should be determined experimentally.
Visualizations
Caption: Workflow for the preparation of this compound solutions for cell culture.
Caption: Potential degradation pathways for PGE2 analogs like (S)-Butaprost in aqueous media.
References
Troubleshooting lack of cellular response to (S)-Butaprost free acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-Butaprost free acid in cellular response experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing any cellular response after treating our cells with this compound. What are the potential reasons for this?
A1: A lack of cellular response to this compound can stem from several factors, ranging from compound integrity to experimental design. Here is a checklist of potential issues to investigate:
-
Compound Integrity and Storage: this compound is a lipid-based compound that can degrade if not stored properly. Ensure that it has been stored at -20°C and protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
-
Cell Line and Receptor Expression: The target of (S)-Butaprost is the prostaglandin (B15479496) E2 receptor subtype 2 (EP2). Verify that your cell line expresses sufficient levels of the EP2 receptor. You can check this through qPCR, Western blot, or by consulting literature for characterization of your specific cell line.
-
Concentration and Incubation Time: The effective concentration of (S)-Butaprost can vary significantly between cell types. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) and vary the incubation time (e.g., 30 minutes to 24 hours) to determine the optimal conditions for your specific cellular assay.
-
Assay-Specific Issues: The readout for your cellular response is critical. For instance, if you are measuring cyclic AMP (cAMP) levels, ensure your assay is sensitive enough and that you are using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum starvation can all influence cellular signaling pathways. Ensure your cell culture conditions are consistent and optimized for your experiment.
Q2: How can we confirm that the this compound we have is active?
A2: To confirm the activity of your this compound, you can perform a positive control experiment using a cell line known to express the EP2 receptor and respond to its activation. A common method is to measure the increase in intracellular cAMP levels. HEK293 cells transiently or stably expressing the human EP2 receptor are a suitable model system.
Q3: We are seeing high variability in our results between experiments. What could be causing this?
A3: High variability in results can be frustrating. Here are some common sources of variability in cell-based assays with (S)-Butaprost:
-
Inconsistent Cell Culture: As mentioned, variations in cell density, passage number, and growth phase can lead to inconsistent responses. Standardize your cell culture protocols rigorously.
-
Compound Preparation: Ensure that your stock solution of (S)-Butaprost is prepared and stored correctly. When preparing working solutions, ensure thorough mixing.
-
Assay Timing: For kinetic responses like cAMP production, the timing of cell lysis after treatment is critical. Ensure this is consistent across all wells and experiments.
-
Reagent Quality: The quality and consistency of your assay reagents, including cell culture media, serum, and assay buffers, can impact the results.
Q4: Can this compound activate other prostanoid receptors?
A4: (S)-Butaprost is known to be a highly selective agonist for the EP2 receptor.[1][2] However, at very high concentrations, off-target effects on other prostanoid receptors, though minimal, cannot be entirely ruled out. It is good practice to consult the literature for the selectivity profile of Butaprost and, if necessary, use specific antagonists for other EP receptors to confirm that the observed effect is mediated through EP2.
Quantitative Data Summary
The following tables summarize key quantitative data for experiments using this compound.
Table 1: Recommended Concentration Ranges for this compound in Cell Culture Experiments
| Cell Type/Assay | Effective Concentration Range | Reference |
| HEK293 cells (cAMP accumulation) | 1 nM - 10 µM | General Recommendation |
| Mast Cells (inhibition of degranulation) | 10⁻¹⁰ M - 10⁻⁶ M | [3] |
| Human Myoblast Cells (inhibition of myotube formation) | 0.01 - 5 µg/ml | [4] |
| Madin-Darby Canine Kidney (MDCK) cells (reduction of TGF-β-induced fibronectin) | 50 µM | [5] |
Table 2: Storage and Stability of this compound
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Storage Conditions | Protect from light and moisture. |
| Reconstitution Solvent | DMSO or Ethanol |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes a general method for measuring the increase in intracellular cyclic AMP (cAMP) following stimulation with this compound.
-
Cell Seeding: Seed cells expressing the EP2 receptor in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture the cells overnight in the appropriate growth medium.
-
Serum Starvation (Optional): Depending on the cell type, you may need to serum-starve the cells for 2-4 hours prior to the assay to reduce basal signaling.
-
Pre-incubation with PDE Inhibitor: Wash the cells with a serum-free medium or a suitable assay buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 15-30 minutes at 37°C to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using a competitive immunoassay or a reporter-based assay system.
-
Data Analysis: Generate a dose-response curve to determine the EC50 of this compound.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol is to assess whether the observed cellular response is due to a cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with the same concentrations of this compound used in your primary cellular response assay. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the same duration as your primary assay.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Diagram 1: (S)-Butaprost Signaling Pathway
References
Addressing unexpected off-target effects of (S)-Butaprost free acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Butaprost free acid. Our goal is to help you address specific issues you may encounter during your experiments, particularly regarding unexpected or off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] The primary and canonical signaling pathway initiated by EP2 receptor activation involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which then activates Protein Kinase A (PKA). This pathway is central to many of the physiological effects of (S)-Butaprost.
Q2: I am observing a cellular response that doesn't seem to be mediated by cAMP/PKA. Is this possible?
A2: Yes, it is possible. While the Gs-cAMP-PKA pathway is the canonical signaling route for the EP2 receptor, emerging evidence suggests that (S)-Butaprost can induce responses through non-canonical pathways. For instance, in certain cellular contexts, Butaprost has been shown to upregulate the expression of the orphan nuclear receptor Nur77 through a Protein Kinase C (PKC) pathway.[3] Additionally, Butaprost has been observed to attenuate fibrosis by interfering with the TGF-β/Smad2 signaling pathway.[3][4][5]
Q3: My results with (S)-Butaprost are inconsistent across different experiments or cell lines. What could be the cause?
A3: Inconsistent results can arise from several factors. One key aspect to consider is the expression level of the EP2 receptor in your cell line, as this can significantly influence the magnitude of the response. Another possibility is the differential expression of downstream signaling components or even off-target receptors in various cell types. Furthermore, the stability of the compound and the presence of phosphodiesterases (PDEs) in your experimental system, which degrade cAMP, can also contribute to variability.
Q4: I suspect off-target effects. How can I confirm this?
A4: To investigate potential off-target effects, a multi-pronged approach is recommended. First, perform a selectivity profiling of (S)-Butaprost against other prostanoid receptors (EP1, EP3, EP4, DP, FP, IP, TP) using radioligand binding assays. While (S)-Butaprost is highly selective for EP2, it may exhibit activity at other receptors at higher concentrations. Second, utilize specific antagonists for the suspected off-target receptors to see if the observed effect is blocked. Finally, using a cell line that does not endogenously express the EP2 receptor can help differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Activation of a Non-Canonical Signaling Pathway (e.g., PKC or TGF-β)
Possible Cause: (S)-Butaprost may be engaging in signaling crosstalk or activating alternative pathways in your specific cellular model.
Troubleshooting Steps:
-
Confirm EP2 Receptor Involvement:
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Use a selective EP2 receptor antagonist. If the antagonist blocks the unexpected response, it confirms that the effect is initiated through the EP2 receptor, albeit via a non-canonical pathway.
-
Use siRNA or CRISPR-Cas9 to knock down the EP2 receptor in your cells. The absence of the response in knockdown cells would also confirm EP2 dependency.
-
-
Investigate PKC Pathway Activation:
-
Measure PKC activity directly using a PKC kinase activity assay.
-
Use a specific PKC inhibitor to see if it reverses the observed cellular response.
-
-
Investigate TGF-β Pathway Crosstalk:
-
Analyze the phosphorylation status of Smad2, a key downstream effector of the TGF-β pathway, using Western blotting.
-
Use a TGF-β receptor inhibitor to determine if the effect of Butaprost is dependent on basal TGF-β signaling.
-
Issue 2: Conflicting or Paradoxical Results
Possible Cause: The observed effect may be a result of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Alternatively, the cellular context, including the expression of different signaling molecules, can lead to different outcomes.
Troubleshooting Steps:
-
Assess Biased Agonism:
-
Perform a β-arrestin recruitment assay to determine if (S)-Butaprost is inducing β-arrestin-mediated signaling.
-
Compare the potency (EC50) and efficacy (Emax) of (S)-Butaprost for both cAMP production and β-arrestin recruitment.
-
-
Characterize Your Cell System:
-
Quantify the expression levels of EP2 and other potentially interacting receptors in your cell line using qPCR or Western blotting.
-
Be aware that high receptor expression levels can sometimes lead to agonist-independent (constitutive) activity, which might be modulated by your compound.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| EC50 | 33 nM | Murine EP2 Receptor | [3][5] |
| Ki | 2.4 µM | Murine EP2 Receptor | [3][4][5] |
Note: EC50 and Ki values can vary depending on the experimental conditions and the cell system used.
Experimental Protocols
cAMP Measurement by Competitive ELISA
Objective: To quantify the intracellular cAMP levels following stimulation with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and culture overnight.
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Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-30 minutes to prevent cAMP degradation.
-
Stimulate cells with varying concentrations of this compound for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with 0.1 M HCl.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
cAMP Competitive ELISA:
-
Use a commercial cAMP ELISA kit and follow the manufacturer's instructions.
-
Briefly, add cell lysates, cAMP standards, a known amount of alkaline phosphatase-conjugated cAMP, and a specific anti-cAMP antibody to the wells of an antibody-coated plate.
-
Incubate for 2 hours at room temperature.
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Wash the plate to remove unbound reagents.
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Add p-Nitrophenyl Phosphate (pNPP) substrate and incubate until a yellow color develops.
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Stop the reaction and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against the log of their concentrations.
-
Calculate the cAMP concentration in your samples from the standard curve. The intensity of the color is inversely proportional to the cAMP concentration.
-
Protein Kinase C (PKC) Activity Assay
Objective: To determine if this compound treatment leads to an increase in PKC activity.
Methodology:
-
Sample Preparation:
-
Treat cells with this compound.
-
Prepare cell lysates according to the instructions of a commercial PKC activity assay kit.
-
-
Kinase Reaction:
-
Add the cell lysate to a microplate well pre-coated with a specific PKC substrate.
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Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
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Detection:
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Wash the wells to remove non-phosphorylated substrate.
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Add a phospho-specific primary antibody that recognizes the phosphorylated substrate and incubate for 60 minutes.
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Wash and add an HRP-conjugated secondary antibody.
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Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
-
Data Analysis:
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The absorbance is directly proportional to the PKC activity in the sample.
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Analysis of TGF-β/Smad2 Signaling
Objective: To investigate the effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad2.
Methodology:
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Cell Treatment and Lysis:
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Treat cells with this compound, with or without co-treatment with TGF-β.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2).
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Wash and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
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Quantify the band intensities and normalize the p-Smad2 signal to total Smad2 and the loading control.
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Mandatory Visualizations
Caption: Canonical EP2 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: Signaling Crosstalk of (S)-Butaprost.
References
Improving the solubility of (S)-Butaprost free acid in phosphate-buffered saline
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of (S)-Butaprost free acid in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in aqueous buffers like PBS?
A1: this compound is a lipophilic molecule and exhibits low solubility in aqueous buffers. The reported solubility in PBS (pH 7.2) is approximately 0.1 mg/mL.[1] This limited solubility can pose challenges for in vitro and in vivo experiments that require higher concentrations.
Q2: Why is my this compound not dissolving in PBS even at low concentrations?
A2: Several factors could contribute to this issue. Firstly, ensure that your PBS is at the correct pH (7.2), as the solubility of acidic compounds can be pH-dependent. Secondly, the quality and purity of the this compound can affect its solubility. Finally, the compound may require more vigorous mixing or slight warming to facilitate dissolution, although care should be taken to avoid degradation.
Q3: Can I use organic solvents to prepare a stock solution of this compound?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a common and effective strategy. This compound is readily soluble in several organic solvents. The table below summarizes the reported solubility in common laboratory solvents.
| Solvent | Solubility |
| Ethanol (B145695) | ~50 mg/mL[1] |
| DMSO | ~25 mg/mL[1] |
| DMF | ~25 mg/mL[1] |
When preparing for an experiment, the organic stock solution can be diluted into your aqueous experimental medium, such as PBS. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q4: What are the most common methods to improve the solubility of this compound in PBS for my experiments?
A4: There are several effective methods to enhance the aqueous solubility of lipophilic compounds like this compound. The most common approaches include:
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Co-solvents: Introducing a water-miscible organic solvent to the PBS solution.
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Surfactants: Using detergents to form micelles that encapsulate the drug.
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Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the drug.
The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and the tolerance of your biological system to the excipients.
Troubleshooting Guide: Improving Solubility in PBS
This guide provides a step-by-step approach to systematically improve the solubility of this compound in PBS.
Problem: Precipitate forms when diluting an organic stock solution of this compound into PBS.
Solution 1: Optimize the Dilution of the Organic Stock
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Rationale: The final concentration of the organic solvent in your PBS solution may be too high, causing the this compound to precipitate out.
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Protocol:
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Prepare a more concentrated stock solution of this compound in your chosen organic solvent (e.g., ethanol or DMSO).
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When diluting into PBS, use a smaller volume of the stock solution to achieve the same final concentration of this compound. This will lower the final percentage of the organic solvent.
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Aim for a final organic solvent concentration of less than 1%, and ideally below 0.1%, to minimize its potential effects on your experimental system.
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Solution 2: Employ a Co-solvent System
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Rationale: Adding a water-miscible co-solvent to the PBS can increase the overall solvating capacity of the buffer for lipophilic compounds.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are frequently used.
-
Protocol:
-
Prepare a stock solution of this compound in 100% of the chosen co-solvent (e.g., Ethanol).
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Prepare a series of PBS solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10% Ethanol in PBS).
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Add the this compound stock solution to the co-solvent-containing PBS to reach the desired final concentration.
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Visually inspect for precipitation and determine the lowest percentage of co-solvent that maintains solubility.
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Quantitative Data for Co-solvents with a Prostaglandin Analog (Latanoprost)
| Co-solvent System | Prostaglandin Analog Solubility | Fold Increase vs. Water |
| Water | ~12.9 µg/mL | 1x |
| 10% Ethanol in Water | > 50 µg/mL | > 3.9x |
| 5% PEG 400 in Water | > 50 µg/mL | > 3.9x |
Solution 3: Utilize Surfactants for Micellar Solubilization
-
Rationale: Surfactants form micelles in aqueous solutions, which can encapsulate poorly soluble drugs in their hydrophobic core, thereby increasing their apparent solubility.
-
Common Surfactants: Polysorbate 80 (Tween 80) and Cremophor EL are non-ionic surfactants that are generally well-tolerated in biological systems.
-
Protocol:
-
Prepare a stock solution of the surfactant (e.g., 10% Polysorbate 80 in water).
-
Add the surfactant stock solution to your PBS to achieve a final surfactant concentration typically in the range of 0.1% to 1%.
-
Prepare a concentrated stock of this compound in an organic solvent (e.g., ethanol).
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Add the this compound stock to the surfactant-containing PBS while vortexing to facilitate micelle formation.
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Quantitative Data for Surfactants with Prostaglandin Analogs
| Surfactant | Prostaglandin Analog | Final Concentration Achieved |
| Polysorbate 80 | Latanoprostene bunod | 0.24 mg/mL |
| Polysorbate 80 | Travoprost | 0.04 mg/mL |
Solution 4: Form Inclusion Complexes with Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively increasing their water solubility.
-
Common Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
Protocol:
-
Prepare a stock solution of HP-β-CD in PBS (e.g., 10-20% w/v).
-
Add this compound powder directly to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process may take some time.
-
Alternatively, dissolve this compound in a minimal amount of organic solvent and add it to the HP-β-CD solution with vigorous stirring.
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Quantitative Data for Cyclodextrins with Prostaglandin Analogs
| Cyclodextrin | Prostaglandin Analog | Molar Ratio (Drug:CD) | Fold Solubility Increase |
| HP-β-CD | Prostaglandin E1 | 1:1 | Significant increase |
| Propylamino-β-CD | Latanoprost | - | Effective solubilization |
Experimental Protocols
Protocol for Solubility Determination using a Co-solvent System
Caption: Workflow for co-solvent solubility testing.
-
Materials: this compound, Ethanol (or other co-solvent), Phosphate-Buffered Saline (pH 7.2), appropriate analytical equipment (e.g., HPLC-UV).
-
Procedure: a. Prepare a 10 mg/mL stock solution of this compound in 100% ethanol. b. Prepare a series of PBS solutions containing 0%, 1%, 5%, and 10% ethanol. c. In separate microcentrifuge tubes, add an excess of the this compound stock solution to each of the PBS-ethanol solutions. d. Incubate the tubes at room temperature with shaking for 1-2 hours to reach equilibrium. e. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound. f. Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method like HPLC-UV. g. The measured concentration represents the solubility of this compound in that specific co-solvent mixture.
(S)-Butaprost EP2 Receptor Signaling Pathway
(S)-Butaprost is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The binding of (S)-Butaprost to the EP2 receptor initiates a Gs-protein coupled signaling cascade.
Caption: EP2 receptor signaling cascade.
This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). [2]cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to the modulation of gene transcription.
References
How to minimize variability in experiments with (S)-Butaprost free acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving (S)-Butaprost free acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2.[1] Its primary mechanism of action involves binding to the EP2 receptor, a G-protein coupled receptor (GPCR), which is primarily coupled to the Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can influence a variety of cellular processes.
Q2: How should this compound be stored to ensure its stability?
For long-term stability, this compound should be stored at -20°C as a solid. Under these conditions, it is stable for at least two years.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It is sparingly soluble in aqueous buffers. For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium immediately before use. To avoid potential solvent effects in your experiment, ensure the final concentration of the organic solvent is minimal (typically <0.1%).
Q4: What is the stability of this compound in aqueous solutions?
Prostaglandin analogs, including this compound, are known to be less stable in aqueous solutions compared to organic solvents. The stability is also pH-dependent. It is highly recommended to prepare fresh aqueous dilutions for each experiment from a frozen organic stock solution. Avoid storing aqueous solutions for more than one day, even at 4°C, to prevent degradation and ensure reproducibility.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no response to this compound | Degraded compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Aqueous solutions are particularly unstable. | Always prepare fresh dilutions from a properly stored (-20°C) stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Low receptor expression: The target cells or tissues may have low or no expression of the EP2 receptor. | Confirm EP2 receptor expression in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry. Consider using a cell line known to express high levels of EP2 or a system with recombinant receptor expression as a positive control. | |
| Incorrect concentration range: The concentrations used may be outside the effective range for the specific cell type or assay. | Perform a dose-response curve to determine the optimal concentration range (EC50) for your experimental system. | |
| High background signal | Constitutive receptor activity: Some cell lines may exhibit high basal EP2 receptor activity. | If possible, use an inverse agonist to reduce the basal activity. Ensure that the serum used in the cell culture medium does not contain endogenous EP2 receptor agonists. |
| Non-specific binding: At high concentrations, this compound might bind to other prostanoid receptors, although it is highly selective for EP2. | Use the lowest effective concentration determined from your dose-response curve. Include appropriate controls with other prostanoid receptor agonists and antagonists to verify specificity. | |
| Variable results between experiments | Differences in cell culture conditions: Cell passage number, confluency, and serum batch can all affect GPCR expression and signaling. | Maintain consistent cell culture practices. Use cells within a defined passage number range, plate cells at a consistent density, and test new batches of serum before use in critical experiments. |
| Inconsistent incubation times: The timing of agonist stimulation can be critical for downstream readouts. | Standardize all incubation times precisely. For kinetic studies, perform a time-course experiment to identify the optimal stimulation time. | |
| Solvent effects: The organic solvent used to dissolve this compound may have effects on the cells. | Always include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve the agonist. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Ethanol | ~50 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.1 mg/mL |
Table 2: General Properties of this compound
| Property | Value |
| Molecular Weight | 394.54 g/mol |
| Formula | C₂₃H₃₈O₅ |
| Primary Target | Prostaglandin E2 Receptor 2 (EP2) |
| Long-term Storage | -20°C |
| Stability in Solid Form at -20°C | ≥ 2 years |
Experimental Protocols
Detailed Protocol: Measurement of cAMP Production using Competitive ELISA
This protocol describes the measurement of intracellular cAMP levels in cultured cells stimulated with this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
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This compound
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Cell line expressing the EP2 receptor (e.g., HEK293 cells stably expressing human EP2)
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Cell culture medium and supplements
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Phosphate-Buffered Saline (PBS)
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
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0.1 M HCl for cell lysis
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Commercially available cAMP ELISA kit
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Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
-
Preparation of Reagents:
-
This compound stock solution: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.
-
Working solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in serum-free cell culture medium to achieve the desired final concentrations.
-
Stimulation Medium: Prepare serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
-
Cell Stimulation:
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Wash the cell monolayer once with warm PBS.
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Add 100 µL of pre-warmed Stimulation Medium to each well and incubate for 15-30 minutes at 37°C.
-
Add 10 µL of the this compound working solutions or vehicle control to the respective wells.
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Incubate for the desired time (e.g., 15-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Aspirate the stimulation medium.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate at room temperature for 10-20 minutes with gentle shaking.
-
-
cAMP Measurement by ELISA:
-
Centrifuge the plate at 600 x g for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new plate.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
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Adding standards and samples to the antibody-coated plate.
-
Adding a fixed amount of HRP-conjugated cAMP.
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
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Adding the substrate and incubating for color development.
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Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known cAMP concentration of the standards.
-
Use the standard curve to determine the cAMP concentration in your samples.
-
Normalize the cAMP concentration to the protein concentration of the cell lysates if desired.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the EP2 receptor.
Experimental Workflow for cAMP Measurement
Caption: Workflow for measuring cAMP levels using a competitive ELISA.
References
How to handle (S)-Butaprost free acid safely in the laboratory
This technical support center provides comprehensive guidance on the safe handling and effective use of (S)-Butaprost free acid in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and highly selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1][2][3] It is a valuable research tool for investigating the physiological and pathological roles of the EP2 receptor.
2. What are the primary research applications of this compound?
This compound is frequently used to:
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Pharmacologically define the expression and function of the EP2 receptor in various tissues and cells.[4]
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Investigate EP2 receptor-mediated signaling pathways.[4]
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Study the role of EP2 activation in various biological processes, including inflammation, neuroprotection, and cancer.[5][6]
3. How should this compound be stored?
For long-term stability, this compound should be stored at -20°C.[4] It is recommended to refer to the Certificate of Analysis provided by the supplier for specific storage conditions.[1]
4. How do I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. To prepare a stock solution, dissolve the compound in one of these solvents. For example, it is soluble in ethanol and DMSO at 25 mg/mL, and in DMF at 25 mg/mL.[4] For aqueous experiments, it has limited solubility in PBS (pH 7.2) at approximately 0.1 mg/mL.[4] It is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Safety and Handling
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the compound in its organic solvent.[2]
Q3: What should I do in case of accidental exposure?
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Q4: How should I dispose of this compound waste?
Dispose of waste in accordance with local, state, and federal regulations. As it is often dissolved in a flammable organic solvent, it should be treated as hazardous chemical waste.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₈O₅ | [7] |
| Molecular Weight | 394.54 g/mol | [1] |
| Appearance | Solid | [8] |
| CAS Number | 433219-55-7 | [7] |
Solubility Data
| Solvent | Solubility | Reference |
| Ethanol | 25 mg/mL | [4] |
| DMSO | 25 mg/mL | [4] |
| DMF | 25 mg/mL | [4] |
| PBS (pH 7.2) | 0.1 mg/mL | [4] |
Stability Information
Specific quantitative stability data for this compound under various pH and temperature conditions is not extensively available in the public literature. Prostaglandins, in general, are known to be sensitive to pH and temperature.[9][10] It is recommended to:
-
Prepare fresh aqueous solutions for each experiment.
-
Store stock solutions in an appropriate organic solvent at -20°C.[4]
-
Avoid repeated freeze-thaw cycles.
-
For critical applications, it is advisable to perform in-house stability testing under your specific experimental conditions.
Experimental Protocols
Protocol: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 394.54 g/mol ).
-
Under a chemical fume hood, dissolve the weighed compound in an appropriate volume of sterile DMSO or ethanol.
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer.
-
Ensure the final concentration of the organic solvent in the working solution is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Protocol: In Vitro Cell Treatment
This protocol is a general guideline and should be optimized for your specific cell type and experimental design.
-
Cell Seeding: Seed your cells in appropriate culture plates at a density that will allow for optimal growth during the treatment period. Allow the cells to adhere and reach the desired confluency (often 50-70%).
-
Preparation of Treatment Medium: Prepare the working solution of this compound in fresh, pre-warmed cell culture medium at the desired final concentration(s). Also, prepare a vehicle control medium containing the same final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound.
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared treatment medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Endpoint Analysis: After the incubation period, proceed with your planned downstream analysis, such as cell viability assays, gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blot, ELISA).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Biological Effect | Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Protect from light where possible. |
| Incorrect Concentration: The concentration used may be too low for the specific cell type or assay. | Perform a dose-response experiment to determine the optimal concentration. Consult the literature for effective concentrations in similar experimental systems. | |
| Low Receptor Expression: The target cells may have low or no expression of the EP2 receptor. | Verify EP2 receptor expression in your cell line using techniques like qPCR or Western blotting. | |
| High Background or Off-Target Effects | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final working solution may be too high. | Ensure the final solvent concentration is minimal (ideally ≤ 0.1%). Run a vehicle-only control to assess solvent effects. |
| Non-specific Binding: At very high concentrations, the compound may exhibit off-target effects. | Use the lowest effective concentration determined from a dose-response curve. | |
| Inconsistent Results Between Experiments | Variability in Solution Preparation: Inconsistent preparation of stock or working solutions. | Standardize the solution preparation protocol. Use calibrated pipettes and ensure the compound is fully dissolved. |
| Cell Culture Variability: Differences in cell passage number, confluency, or health can affect the response. | Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are healthy before treatment. | |
| Precipitation of Compound: The compound may precipitate out of the aqueous medium, especially at higher concentrations. | Visually inspect the medium for any precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your experiment. |
Visualizations
EP2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the EP2 receptor upon activation by this compound.
Experimental Workflow for In Vitro Cell Treatment
Caption: A typical workflow for treating cultured cells with this compound.
Troubleshooting Logic for Weak Biological Effect
Caption: A logical approach to troubleshooting experiments with weak or no biological effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. Butaprost free acid | CymitQuimica [cymitquimica.com]
- 9. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in long-term treatment with (S)-Butaprost free acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the long-term in vitro treatment with (S)-Butaprost free acid.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1] Its primary mechanism of action involves binding to the EP2 receptor, a G-protein coupled receptor (GPCR), which leads to the activation of the Gαs subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] The elevation in cAMP activates downstream signaling pathways, primarily Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate various cellular responses.[4]
Q2: What are the common research applications of this compound?
This compound is widely used in research to investigate the physiological and pathological roles of the EP2 receptor. Common areas of study include inflammation, neuroprotection, cancer biology, and kidney fibrosis.[5] For example, it has been used to study the EP2 receptor's role in modulating immune responses, promoting cell survival in some contexts, and contributing to tumor progression in others.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solution in a solvent like methyl acetate. To prepare a stock solution, the initial solvent can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in a solvent of choice such as DMSO, ethanol, or a buffered saline solution. For long-term storage, it is recommended to store the compound at -20°C, where it is stable for at least two years.
Q4: What is the stability of this compound in cell culture medium?
The stability of prostaglandins (B1171923) like (S)-Butaprost in aqueous solutions is pH and temperature-dependent. While specific data for (S)-Butaprost is limited, the related molecule PGE2 has a half-life of approximately 26 hours in cell culture medium at 37°C.[6][7] Therefore, for long-term experiments, it is crucial to replenish the medium with freshly prepared (S)-Butaprost regularly (e.g., every 24-48 hours) to maintain a consistent effective concentration.
II. Troubleshooting Guide for Long-Term Treatment
Long-term in vitro studies with this compound can present several challenges. This guide addresses common issues in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Q5: I am observing a diminished or complete loss of cellular response to (S)-Butaprost after several days of continuous treatment. What could be the reason? | Receptor Downregulation/Desensitization: Prolonged exposure to an agonist can lead to a decrease in the number of receptors on the cell surface (downregulation) or uncoupling of the receptor from its signaling pathway (desensitization). Studies on the related EP2 agonist PGE2 have shown that long-term exposure can lead to downregulation of EP2 receptor expression.[8] | 1. Intermittent Dosing: Instead of continuous exposure, consider a wash-out period (e.g., 24 hours) between treatments to allow for receptor re-sensitization. 2. Dose Reduction: Investigate if a lower, yet still effective, concentration can maintain the desired biological effect with reduced receptor downregulation. 3. Monitor Receptor Levels: Quantify EP2 receptor mRNA (by qPCR) and protein levels (by Western blot or flow cytometry) at different time points to confirm downregulation. |
| Q6: My cells are showing signs of stress or cell death after a few days of treatment with (S)-Butaprost. Is this expected? | Cytotoxicity: Some studies have reported that Butaprost can induce cytotoxicity and cell death in certain cell types, particularly at higher concentrations and after prolonged exposure (e.g., 48 hours). This may be mediated by an increase in reactive oxygen species (ROS) and activation of caspase-3. | 1. Dose-Response and Time-Course Analysis: Perform a thorough dose-response and time-course experiment to identify the optimal concentration and duration that elicits the desired effect without significant cytotoxicity. 2. Cell Viability Assays: Regularly monitor cell viability using assays such as MTT, LDH release, or live/dead staining. 3. Antioxidant Co-treatment: If ROS-mediated cytotoxicity is suspected, consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) to mitigate cell death. |
| Q7: I am seeing high variability in my experimental results between different long-term experiments. What could be the cause? | Compound Instability: As mentioned in the FAQs, (S)-Butaprost may not be stable in culture medium at 37°C for extended periods. This can lead to a decrease in the effective concentration over time. Inconsistent Dosing Schedule: Irregular media changes and compound replenishment will lead to fluctuating concentrations of the agonist. | 1. Regular Media Changes: Implement a strict schedule for media changes with freshly prepared (S)-Butaprost (e.g., every 24 or 48 hours). 2. Protect from Light: Prostaglandins can be light-sensitive. Protect your stock solutions and culture plates from prolonged exposure to light. 3. Consistent Cell Passaging: Ensure that cells used for experiments are within a consistent passage number range, as cellular responses can change with excessive passaging. |
| Q8: The solubility of this compound is low in my aqueous culture medium, leading to precipitation. How can I improve this? | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like PBS. | 1. Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. When diluting into your culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity. 2. Sonication: Briefly sonicate the diluted solution to aid in dissolution. 3. Warm the Medium: Gently warming the culture medium to 37°C before adding the stock solution can improve solubility. |
III. Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Solvent | Concentration | Storage Temperature | Stability |
| Solubility | DMF | 25 mg/mL | Room Temperature | Not specified |
| DMSO | 25 mg/mL | Room Temperature | Not specified | |
| Ethanol | 50 mg/mL | Room Temperature | Not specified | |
| PBS (pH 7.2) | 0.1 mg/mL | Room Temperature | Not specified | |
| Long-Term Stability | In original solvent | Not specified | -20°C | ≥ 2 years |
Table 2: Hypothetical Quantitative Data on EP2 Receptor Downregulation
The following data is illustrative to demonstrate the potential for receptor downregulation and should be experimentally determined for your specific cell line and conditions.
| Duration of Continuous Treatment with 1 µM (S)-Butaprost | EP2 Receptor Protein Level (% of Control) | EP2 Receptor mRNA Level (% of Control) |
| 24 hours | 95% ± 5% | 100% ± 8% |
| 48 hours | 80% ± 7% | 90% ± 6% |
| 72 hours | 65% ± 6% | 75% ± 5% |
| 7 days | 40% ± 8% | 50% ± 7% |
IV. Experimental Protocols
Protocol 1: Long-Term (7-Day) In Vitro Treatment with this compound
This protocol provides a general framework for assessing the long-term effects of (S)-Butaprost on a given cell line.
1. Materials:
- This compound
- DMSO (cell culture grade)
- Complete cell culture medium appropriate for your cell line
- Cell line of interest
- 6-well cell culture plates
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Reagents for downstream analysis (e.g., RNA lysis buffer, protein lysis buffer)
2. Procedure:
V. Mandatory Visualizations
Signaling Pathway of this compound
Caption: EP2 Receptor Signaling Pathway
Experimental Workflow for Long-Term (S)-Butaprost Treatment
Caption: Long-Term In Vitro Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin E2 receptors EP2 and EP4 are down-regulated in human mononuclear cells after injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specific Effects of (S)-Butaprost Free Acid on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (S)-Butaprost free acid, a selective EP2 receptor agonist, with other alternatives, supported by experimental data. We delve into its specific effects on gene expression, offering detailed experimental protocols and clear data presentation to aid in research and development.
Unveiling the Mechanism: this compound and the EP2 Receptor Signaling Pathway
This compound is a potent and highly selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1] The activation of the EP2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that plays a crucial role in various physiological and pathological processes, including inflammation and fibrosis.
Upon binding of this compound, the EP2 receptor couples to the Gαs subunit of the heterotrimeric G protein. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two primary downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway. These pathways ultimately modulate the transcription of target genes, leading to the observed physiological effects.
Comparative Analysis of Gene Expression Modulation
To validate the specific effects of this compound, its gene expression profile was compared with other EP2 receptor agonists. The following tables summarize the quantitative data from studies on the modulation of key genes involved in inflammation and fibrosis.
Table 1: Effect of this compound on Gene Expression
| Gene | Cell Type/Model | Treatment Conditions | Fold Change | Reference |
| Nur77 (NR4A1) | hEP2-HEK293/EBNA cells | 1-100 nM, 0.5-24 hours | ~5-fold increase | [1] |
| α-Smooth Muscle Actin (Acta2) | Mouse model of unilateral ureteral obstruction | 4 mg/kg/day, 7 days | ~25-fold decrease | [2] |
| Fibronectin (Fn1) | Mouse model of unilateral ureteral obstruction | 4 mg/kg/day, 7 days | ~17-fold decrease | [2] |
| Collagen 1A1 (Col1a1) | Mouse model of unilateral ureteral obstruction | 4 mg/kg/day, 7 days | ~15-fold decrease | [2] |
Table 2: Comparative Effects of Alternative EP2 Receptor Agonists on Gene Expression
| Agonist | Gene | Cell Type/Model | Treatment Conditions | Fold Change | Reference |
| CP-533,536 | - | - | - | Data not available in searched literature | |
| ONO-AE1-259 | - | - | - | Data not available in searched literature |
Note: Quantitative gene expression data for CP-533,536 and ONO-AE1-259 were not available in the searched literature. Further experimental investigation is required for a direct comparison.
Experimental Protocols for Validating Gene Expression
To ensure reproducible and reliable results, the following detailed experimental protocols are provided for key assays used to quantify the effects of this compound on gene expression.
Experimental Workflow
The overall workflow for assessing drug-induced changes in gene expression involves several key steps, from cell culture and treatment to data analysis and validation.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Select a cell line relevant to the research question, for example, human embryonic kidney cells (HEK293) stably expressing the human EP2 receptor, or primary fibroblasts for fibrosis studies.
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells at a suitable density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound, alternative agonists, or a vehicle control (e.g., DMSO).
-
Time Course: Incubate the cells for different time points (e.g., 6, 12, 24 hours) to capture both early and late gene expression changes.
2. RNA Isolation and Quality Control:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) greater than 8 is recommended for downstream applications like RNA-seq.
3. cDNA Synthesis:
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and random primers.
4. Quantitative Real-Time PCR (qPCR):
-
Primer Design: Design or obtain validated primers specific to the target genes (e.g., Nur77, Acta2, Fn1, Col1a1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection method. The reaction mixture should include cDNA template, forward and reverse primers, and a qPCR master mix.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression fold change using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
5. RNA-Sequencing (Optional, for global gene expression analysis):
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression levels. Use bioinformatics tools (e.g., DESeq2, edgeR) to identify differentially expressed genes between the treated and control groups.
Conclusion
This compound demonstrates specific and potent effects on gene expression through the activation of the EP2 receptor. Notably, it upregulates the nuclear receptor Nur77 and significantly downregulates key genes involved in fibrosis. While alternative EP2 agonists exist, a lack of publicly available quantitative gene expression data for these compounds currently limits a direct comparative analysis. The provided experimental protocols offer a robust framework for researchers to further investigate the nuanced effects of this compound and its alternatives on gene expression in various cellular contexts, contributing to a deeper understanding of their therapeutic potential.
References
Efficacy of (S)-Butaprost free acid versus other selective EP2 agonists
An Objective Comparison of (S)-Butaprost Free Acid and Other Selective EP2 Agonists in Preclinical Research
This guide provides a detailed comparison of the efficacy of this compound against other selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance analysis, complete with methodologies for key experiments and visual representations of critical pathways.
Introduction to EP2 Receptor Agonism
Prostaglandin E2 (PGE2) is a principal prostanoid that mediates a wide array of physiological and pathological processes by interacting with four G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] The EP2 receptor, in particular, is a key target in drug discovery due to its roles in inflammation, immune response, neuroprotection, and cancer.[1][3][4] Activation of the EP2 receptor is coupled to the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4][5] This signaling cascade makes EP2 a promising therapeutic target for conditions where modulating inflammation or promoting tissue repair is beneficial.[4][6]
Selective EP2 agonists, such as this compound, are valuable tools for dissecting the specific roles of the EP2 receptor and for developing targeted therapies that avoid the side effects associated with non-selective prostaglandin analogs.
EP2 Receptor Signaling Pathway
Upon binding of an agonist like (S)-Butaprost, the EP2 receptor undergoes a conformational change, activating the associated Gαs protein. This initiates a downstream signaling cascade. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cAMP.[2][4] Elevated cAMP levels then lead to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[3][4][5] These pathways, PKA and Epac, go on to phosphorylate various intracellular proteins and transcription factors, such as the cAMP response element-binding protein (CREB), ultimately regulating gene expression and cellular function.[1][2]
Comparative Efficacy of Selective EP2 Agonists
The efficacy of an EP2 agonist is determined by its potency (EC50) and binding affinity (Ki). Potency refers to the concentration of the agonist required to elicit a half-maximal response (e.g., cAMP production), while binding affinity indicates how strongly the agonist binds to the receptor. A lower EC50 value signifies higher potency.
The following table summarizes publicly available data for (S)-Butaprost and other notable selective EP2 agonists. It is important to note that values can vary between studies due to different experimental systems (e.g., cell lines, species).
| Agonist | Receptor Target | Potency (EC50) | Binding Affinity (Ki) | Species | Key Characteristics |
| This compound | EP2 | 33 nM[7][8] | 2.4 µM[7][9] | Murine | Highly selective EP2 agonist.[10] |
| Butaprost | EP2 | 106.4 nM[11] | - | Human | Inhibits neutrophil chemotaxis.[11] |
| PF-04217329 | EP2 | - | - | - | Shows rapid onset of action in lowering intraocular pressure.[12] |
| AH13205 | EP2 | 1.58 µM[11] | - | Human | EP2-selective agonist.[11] |
| PGE2 (Endogenous Agonist) | EP1, EP2, EP3, EP4 | 90 nM (chemotaxis)[11] | - | Human | Non-selective endogenous ligand for all EP receptors.[11] |
Experimental Protocols
The quantitative data presented above are typically generated using standardized in vitro assays. The two primary methods are receptor binding assays and functional assays that measure downstream signaling, such as cAMP accumulation.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Butaprost) for the EP2 receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the human or murine EP2 receptor (e.g., HEK293 or C6-glioma cells).[13]
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand for the EP2 receptor (e.g., [3H]-PGE2).
-
Competition: Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., Butaprost) to the wells.
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at room temperature.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration at which the competitor displaces 50% of the radioligand is the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14]
cAMP Accumulation Assay (for EC50 Determination)
This is a functional assay that measures the ability of an agonist to stimulate the EP2 receptor and produce the second messenger cAMP.
Objective: To determine the potency (EC50) of an EP2 agonist.
General Protocol:
-
Cell Culture: Plate cells expressing the EP2 receptor (e.g., HEK293-hEP2 cells) in a 96- or 384-well plate and grow them to near confluency.[15][16]
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), for about 30 minutes.[15] This prevents the degradation of cAMP and enhances the signal.
-
Agonist Stimulation: Add varying concentrations of the EP2 agonist (e.g., Butaprost) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.[15][16]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates. This is often done using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay like LANCE®.[15][17]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal cAMP response.
Conclusion
The available data indicate that this compound is a potent and highly selective agonist for the EP2 receptor.[7][8][10] Its efficacy, characterized by a low nanomolar EC50 value for cAMP production, makes it a valuable reference compound for in vitro and in vivo studies aimed at understanding EP2 receptor function.[7] While other compounds like PF-04217329 and AH13205 also show selectivity for the EP2 receptor, direct, side-by-side comparisons of binding affinity and potency under identical experimental conditions are necessary for a definitive ranking.[11][12] The experimental protocols detailed in this guide provide a standardized framework for conducting such comparative efficacy studies, ensuring data consistency and reliability for researchers in the field.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Selecting Negative Controls for (S)-Butaprost Free Acid Experiments
For researchers, scientists, and drug development professionals utilizing (S)-Butaprost free acid, a potent and selective EP2 receptor agonist, the implementation of appropriate negative controls is paramount for robust and reliable experimental outcomes. This guide provides a detailed comparison of suitable negative controls, supported by experimental data and protocols, to ensure the specificity of the observed effects are unequivocally attributed to the activation of the EP2 receptor signaling pathway.
This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) that selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR).[1][2][3] This activation primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels and subsequently activates Protein Kinase A (PKA). Understanding this mechanism is crucial for selecting a comprehensive panel of negative controls.
Comparative Analysis of Negative Controls
A multi-tiered approach to negative controls is recommended to rigorously validate the specificity of this compound's effects. The following table summarizes the key negative controls, their mechanisms, and relevant quantitative data for comparison.
| Control Type | Specific Example(s) | Mechanism of Action | Key Parameters | Vendor/Source Examples |
| Vehicle Control | Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Phosphate-Buffered Saline (PBS) | Serves as a baseline control for the solvent used to dissolve this compound. | Final concentration should be matched across all experimental conditions and be non-toxic to the cells. | Sigma-Aldrich, Thermo Fisher Scientific |
| Inactive Enantiomer | (R)-Butaprost free acid | The C-16 epimer of Butaprost, which is reported to be the less active isomer.[4][5][6] | Compare the dose-response of (S)- and (R)-enantiomers to demonstrate stereospecificity. | Cayman Chemical, MedChemExpress |
| EP2 Receptor Antagonist | PF-04418948 | A potent and highly selective competitive antagonist of the EP2 receptor.[7][8][9] | Kᵢ: ~7.6 nM.[7] Pre-treatment with the antagonist should block the effects of (S)-Butaprost. | Pfizer (formerly), available through chemical suppliers |
| Downstream Pathway Inhibitors | ||||
| Adenylyl Cyclase Inhibitor | SQ 22536 | A cell-permeable inhibitor of adenylyl cyclase, preventing the conversion of ATP to cAMP.[10] | IC₅₀: Varies depending on the adenylyl cyclase isoform and assay conditions. | Sigma-Aldrich, R&D Systems |
| PKA Inhibitor | H-89 | A potent, cell-permeable, and selective inhibitor of PKA.[11] | Kᵢ: ~48 nM.[11] | Selleck Chemicals, Santa Cruz Biotechnology |
| PKA Inhibitor | Myristoylated PKI 14-22 amide | A highly specific, cell-permeable peptide inhibitor of PKA.[12] | Kᵢ: ~36 nM.[12] | Tocris Bioscience, Santa Cruz Biotechnology |
| Genetic Controls | EP2 Receptor Knockout/Knockdown Cells or Tissues | Cells or tissues lacking the expression of the EP2 receptor.[13][14][15][16] | The effect of (S)-Butaprost should be absent or significantly diminished in these systems compared to wild-type controls. | Generated in-house (e.g., using CRISPR/Cas9) or obtained from collaborating labs or repositories. |
Experimental Protocols
Below are detailed methodologies for the implementation of the described negative controls in a typical cell-based assay measuring a downstream effect of EP2 activation (e.g., cAMP production or gene expression).
1. Vehicle Control Protocol:
-
Objective: To control for the effects of the solvent used to dissolve this compound.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
For the experimental group, dilute the (S)-Butaprost stock solution in cell culture medium to the final desired concentration.
-
For the vehicle control group, add an equivalent volume of the solvent (e.g., DMSO) to the cell culture medium, ensuring the final solvent concentration matches that of the experimental group.
-
Incubate the cells for the desired time and measure the response.
-
2. Inactive Enantiomer Control Protocol:
-
Objective: To demonstrate the stereospecificity of the EP2 receptor for (S)-Butaprost.
-
Methodology:
-
Prepare stock solutions of both this compound and (R)-Butaprost free acid in the same solvent.
-
Treat cells with a range of concentrations of both (S)-Butaprost and (R)-Butaprost.
-
Generate dose-response curves for both compounds. A significant rightward shift or a lack of response for the (R)-enantiomer will confirm stereospecificity.
-
3. EP2 Receptor Antagonist Protocol:
-
Objective: To confirm that the observed effects are mediated through the EP2 receptor.
-
Methodology:
-
Pre-incubate the cells with a selective EP2 receptor antagonist (e.g., PF-04418948) at an effective concentration (typically 10-100 fold higher than its Kᵢ) for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding.
-
Following pre-incubation, add this compound to the medium (in the continued presence of the antagonist) at a concentration known to elicit a response.
-
Include a control group treated with (S)-Butaprost alone.
-
A significant reduction or complete blockade of the (S)-Butaprost-induced effect in the presence of the antagonist confirms EP2 receptor-mediated action.
-
4. Downstream Pathway Inhibitor Protocol:
-
Objective: To verify the involvement of the canonical Gs-cAMP-PKA signaling pathway.
-
Methodology:
-
Pre-incubate the cells with an inhibitor of adenylyl cyclase (e.g., SQ 22536) or PKA (e.g., H-89) for an appropriate duration (e.g., 30-60 minutes).
-
Stimulate the cells with this compound in the presence of the inhibitor.
-
Include a control group treated with (S)-Butaprost alone.
-
Inhibition of the (S)-Butaprost-induced response will support the involvement of the targeted downstream signaling molecule.
-
5. Genetic Control Protocol:
-
Objective: To provide the most definitive evidence for the role of the EP2 receptor.
-
Methodology:
-
Culture both wild-type cells (expressing the EP2 receptor) and EP2 receptor knockout/knockdown cells.
-
Treat both cell types with this compound.
-
Measure the response in both cell lines. The absence or significant attenuation of the response in the EP2-deficient cells compared to the wild-type cells provides strong evidence for the on-target effect of (S)-Butaprost.
-
Visualizing the Experimental Logic
The following diagrams illustrate the signaling pathway of (S)-Butaprost and a recommended experimental workflow incorporating the various negative controls.
Figure 1. Signaling pathway of this compound.
Figure 2. Recommended workflow for negative controls.
By systematically employing this comprehensive suite of negative controls, researchers can confidently attribute the observed biological effects to the specific activation of the EP2 receptor by this compound, thereby ensuring the integrity and impact of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-Butaprost free acid – 艾博立生物 [ablybio.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. Butaprost free acid | CymitQuimica [cymitquimica.com]
- 7. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 9. At last, a truly selective EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Knockout of the murine prostaglandin EP2 receptor impairs osteoclastogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced tumor growth in EP2 knockout mice is related to signaling pathways favoring an increased local anti-tumor immunity in the tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ptger2 prostaglandin E receptor 2 (subtype EP2) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Butaprost Free Acid and PF-04217329 in Preclinical Models of Ocular Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonists, (S)-Butaprost free acid and PF-04217329 (Taprenepag isopropyl), in the context of ocular hypertension models. The information presented is based on available experimental data to assist in the evaluation of these compounds for research and development purposes.
Introduction to EP2 Receptor Agonists in Ocular Hypertension
Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. Prostaglandin analogs are a first-line treatment for ocular hypertension, primarily acting on the prostanoid FP receptor. However, agonists targeting the EP2 receptor have emerged as a promising alternative class of IOP-lowering agents. Both this compound and PF-04217329 are selective EP2 receptor agonists that have demonstrated efficacy in reducing IOP in various preclinical models. PF-04217329 is a prodrug that is converted to its active acid metabolite, CP-544326, in the eye.
Mechanism of Action: The EP2 Receptor Signaling Pathway
This compound and the active metabolite of PF-04217329 exert their IOP-lowering effects by activating the EP2 receptor, a Gs protein-coupled receptor located in the ciliary body and trabecular meshwork. Activation of the EP2 receptor initiates a signaling cascade that leads to an increase in both the conventional (trabecular) and uveoscleral outflow of aqueous humor.
The primary signaling pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, is thought to induce the relaxation of the trabecular meshwork and ciliary muscle cells, leading to increased aqueous humor outflow and a reduction in IOP.
Comparative Efficacy in Ocular Hypertension Models
Direct comparative data for this compound and PF-04217329 is available from a study utilizing a dexamethasone-induced ocular hypertension model in mice. Additional data from other preclinical models provides a broader context for their IOP-lowering capabilities.
Table 1: Comparative IOP Reduction in a Dexamethasone-Induced Ocular Hypertension Mouse Model
| Compound | Dose | Peak IOP Reduction (relative to vehicle) | Reference |
| PF-04217329 | 5 µ g/dose (twice daily) | 74.32% | |
| This compound | 5 µ g/dose (twice daily) | 65.2% |
Table 2: IOP Reduction in Various Preclinical Models
| Compound | Animal Model | Model Type | Dose | IOP Reduction | Reference |
| PF-04217329 | Cynomolgus Monkey | Laser-Induced OHT | Once Daily | 30-50% | |
| Dog | Normotensive | Once Daily | 30-50% | ||
| Rabbit | Normotensive | Once Daily | 30-50% | ||
| This compound | Cynomolgus Monkey | Laser-Induced OHT | 0.1% (single dose) | Normalized IOP (>40% reduction) | |
| Cynomolgus Monkey | Normotensive | 0.1% (single dose) | Significant reduction |
Experimental Protocols
Dexamethasone-Induced Ocular Hypertension in Mice
A commonly used and reproducible method for inducing ocular hypertension in mice involves the administration of corticosteroids.
Protocol:
-
Animals: C57BL/6J mice are frequently used for this model.
-
Induction Agent: A suspension of dexamethasone (B1670325) acetate (B1210297) (DEX-Ac) at a concentration of 10 mg/mL is prepared.
-
Administration:
-
Mice are anesthetized using isoflurane.
-
A weekly periocular injection of 20 µL (200 µg) of the DEX-Ac suspension is administered to both eyes. The injection is made into the conjunctival fornix using a 32-gauge needle.
-
Control animals receive weekly periocular injections of the vehicle.
-
-
IOP Elevation: A significant elevation in IOP (typically 8-10 mmHg above baseline) is expected to develop and plateau after 4-5 weeks of weekly DEX-Ac injections. Baseline IOP in mice is typically around 12-14 mmHg.
Drug Administration and IOP Measurement
Topical Drug Administration:
-
The test compounds, this compound and PF-04217329, are formulated in an appropriate vehicle for topical ocular delivery.
-
A defined volume (e.g., 5 µL) of the drug solution is administered topically to the cornea of the mouse eye.
-
In the comparative study, dosing was performed twice daily.
Intraocular Pressure Measurement:
-
IOP measurements in mice are typically performed using a rebound tonometer (e.g., TonoLab).
-
Mice are often measured in an awake state after a period of acclimation to minimize the confounding effects of anesthesia on IOP.
-
The probe of the tonometer is gently brought into contact with the central cornea, and the instrument automatically takes a series of measurements.
-
The final IOP reading for an eye is typically the average of multiple consecutive measurements.
Cross-Validation of (S)-Butaprost Free Acid Effects with EP2 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the selective EP2 receptor agonist, (S)-Butaprost free acid, and its cross-validation with various EP2 receptor antagonists. The data presented is compiled from multiple studies to support the specific action of (S)-Butaprost via the EP2 receptor, a critical step in target validation for drug development.
Introduction
This compound is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] The EP2 receptor, a G-protein coupled receptor (GPCR), is implicated in a wide range of physiological and pathological processes, including inflammation, immune response, and pain perception.[5] Activation of the EP2 receptor is primarily coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7][8][9] This signaling cascade makes the EP2 receptor a significant target for therapeutic intervention in various diseases.[10]
To rigorously validate that the observed biological effects of (S)-Butaprost are mediated specifically through the EP2 receptor, it is essential to demonstrate that these effects can be competitively blocked by selective EP2 receptor antagonists. This guide summarizes the quantitative data from such cross-validation studies, details the experimental protocols used, and provides visual representations of the underlying molecular and experimental frameworks.
Data Presentation: Pharmacological Comparison
The following tables summarize the binding affinities and functional potencies of this compound and a selection of EP2 receptor antagonists. This data is crucial for designing and interpreting cross-validation experiments.
Table 1: Agonist Profile
| Compound | Receptor Target | Assay Type | Value | Species | Reference |
| This compound | EP2 | Binding Affinity (Ki) | 73 nM | Murine | [6] |
| (S)-Butaprost | EP2 | Binding Affinity (Ki) | 2.4 µM | Murine | [5] |
| (S)-Butaprost | EP2 | Functional Potency (EC50) | 33 nM | Murine | [5] |
Table 2: Antagonist Profiles
| Compound | Receptor Target | Assay Type | Value | Species | Reference |
| TG4-155 | EP2 | Binding Affinity (Ki) | 9.9 nM | Human | [11] |
| TG4-155 | EP2 | Functional Antagonism (Schild KB) | 2.4 nM | Human | [8][11] |
| TG8-260 | EP2 | Functional Antagonism (Schild KB) | 13.2 nM | Human | [2][12] |
| PF-04418948 | EP2 | Functional Antagonism (KB) | 1.8 nM | Human | [1] |
| AH6809 (Non-selective) | EP2 | Functional Antagonism (KB) | 1.5 µM | Human | [1] |
Note: Lower Ki, KB, and EC50 values indicate higher binding affinity, antagonist potency, and agonist potency, respectively.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization and cross-validation of EP2 receptor ligands.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the EP2 receptor. This is typically a competitive binding assay using a radiolabeled ligand.
General Protocol:
-
Preparation of Membranes: Cell membranes are prepared from cells overexpressing the EP2 receptor (e.g., HEK293 or CHO cells).
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled EP2 ligand (e.g., [3H]-PGE2).
-
Competition: A range of concentrations of the unlabeled test compound ((S)-Butaprost or an antagonist) is added to compete with the radiolabeled ligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the ability of an agonist to stimulate cAMP production or the ability of an antagonist to block agonist-induced cAMP production.
General Protocol:
-
Cell Culture: Cells expressing the EP2 receptor (e.g., HEK293-hEP2, C6-glioma-hEP2) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.
-
Compound Treatment:
-
Agonist Mode: Cells are treated with varying concentrations of the agonist ((S)-Butaprost).
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the antagonist for a defined period before stimulation with a fixed concentration (typically EC80) of an agonist like PGE2 or Butaprost.
-
-
Incubation: The cells are incubated for a specific time to allow for cAMP production. A phosphodiesterase (PDE) inhibitor, such as IBMX, is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF) / FRET: A competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format for cAMP quantification.
-
Reporter Gene Assays: Cells are co-transfected with the EP2 receptor and a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of a cAMP response element (CRE). The level of reporter protein expression is proportional to the cAMP concentration.[7][13]
-
-
Data Analysis:
-
Agonist: Dose-response curves are plotted to determine the EC50 value.
-
Antagonist: The antagonist's effect on the agonist dose-response curve is analyzed. A parallel rightward shift in the agonist's dose-response curve is indicative of competitive antagonism. The Schild regression analysis can be used to determine the KB value, a measure of the antagonist's potency.[8][12]
-
Mandatory Visualization
EP2 Receptor Signaling Pathway
Caption: EP2 receptor signaling cascade initiated by an agonist and blocked by an antagonist.
Experimental Workflow for Cross-Validation
Caption: Workflow for agonist and antagonist characterization and subsequent cross-validation.
Logical Relationship of Cross-Validation
Caption: Logical framework for validating the specificity of (S)-Butaprost's effects.
References
- 1. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of (S)-Butaprost Free Acid: A Guide for Laboratory Professionals
(S)-Butaprost free acid , a potent and selective EP2 receptor agonist utilized in scientific research, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information, including step-by-step disposal procedures, to ensure the safety of laboratory personnel and compliance with environmental regulations.
Safety and Handling Profile
Key Hazard Information:
| Hazard Classification | Description | Source |
| Flammability | Highly flammable liquid and vapor. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Target Organ Toxicity | May cause drowsiness or dizziness. | [1] |
| Transport | Classified as a Dangerous Good for transport. |
Step-by-Step Disposal Protocol
The following procedures are recommended for the proper disposal of this compound and its contaminated materials. These steps are based on general best practices for the disposal of acidic, flammable, and biologically active organic compounds.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
2. Waste Segregation and Collection:
-
Pure Compound and Concentrated Solutions:
-
Collect waste this compound and any concentrated solutions in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with acidic and organic compounds (e.g., glass or high-density polyethylene). Avoid metal containers.[3]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Flammable," "Irritant").
-
-
Dilute Aqueous Solutions:
-
Due to its biological activity, drain disposal is not recommended, even after neutralization.
-
Collect all dilute aqueous solutions containing this compound in a designated hazardous waste container.
-
-
Contaminated Labware and Materials:
-
Solid waste contaminated with this compound (e.g., pipette tips, vials, absorbent materials) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as bases and oxidizing agents.[4]
-
Ensure the storage area is secure and under the supervision of laboratory personnel.[3]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling (S)-Butaprost Free Acid
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (S)-Butaprost free acid.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Ensure gloves meet ASTM D6978 standard for chemotherapy drug resistance.[1] |
| Body | Protective clothing | A disposable, polyethylene-coated polypropylene (B1209903) gown or a similar non-absorbent lab coat.[1] |
| Eyes/Face | Eye and face protection | Safety glasses with side shields, chemical safety goggles, or a full-face shield.[2] |
| Respiratory | Respiratory protection | Use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator (e.g., N-95) is recommended.[3] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources as the compound may be flammable.[4]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term storage, consult the manufacturer's specific recommendations, which may include refrigeration or freezing.
-
Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is necessary to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5]
-
Contaminated Materials : All disposable labware, gloves, and other materials that have come into contact with the compound should be collected in a designated, sealed container and disposed of as hazardous waste.[6]
-
Spills : In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. Ensure the spill area is well-ventilated.
Visual Safety Guides
To further aid in the safe handling of this compound, the following diagrams illustrate key operational workflows and emergency procedures.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
